molecular formula C6H6FN3 B2801372 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile CAS No. 1429419-72-6

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2801372
CAS No.: 1429419-72-6
M. Wt: 139.133
InChI Key: AWZVLDIVXHRLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. As a pyrazole derivative, it belongs to a class of nitrogen-containing heterocycles recognized as privileged scaffolds in the development of bioactive molecules . The simultaneous presence of a 2-fluoroethyl group at the ring nitrogen and a carbonitrile group at the 3-position makes this compound a versatile intermediate for the synthesis of more complex chemical entities. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities. The core pyrazole structure is a common feature in compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on this compound suggests its primary utility as a key synthetic intermediate. The electron-withdrawing nitrile group can influence the electronics of the ring system and serves as a handle for further chemical transformations, while the fluoroethyl chain may be used to modulate the molecule's lipophilicity and metabolic stability—critical parameters in drug design . This compound is offered For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers specializing in organic synthesis, heterocyclic chemistry, and pharmaceutical development can utilize this chemical as a precursor for constructing targeted libraries in drug discovery programs .

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVLDIVXHRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C#N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile , a specialized fluorinated heterocyclic building block.

Part 1: Executive Summary & Identification

In the realm of medicinal chemistry, the introduction of fluorine into heterocyclic scaffolds is a critical strategy for modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (Bioisosterism). 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile represents a strategic intermediate, combining the electron-withdrawing nitrile group with a fluoroethyl motif.

While the 4-carbonitrile isomer (CAS 1427022-57-8) is more commonly indexed in public catalogs, the 3-carbonitrile isomer is a distinct, regiochemically significant building block often required for specific kinase inhibitor scaffolds (e.g., JAK or BTK inhibitors).

Chemical Identity Data
PropertySpecification
Chemical Name 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile
Systematic Name 1-(2-fluoroethyl)pyrazole-3-carbonitrile
Molecular Formula C₆H₆FN₃
Molecular Weight 139.13 g/mol
CAS Registry Number Not widely listed in public indices. Note: Closely related to 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6).
SMILES FCCn1c(C#N)ccn1 (Isomer 1,3-substitution)
InChI Key Derivative specific (Predicted: InChI=1S/C6H6FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4H2)
Key Related CAS Parent: 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) 4-Isomer: 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile (CAS 1427022-57-8)

Part 2: Synthetic Pathways & Regioselectivity[1][2][3]

The synthesis of N-alkylated pyrazoles is governed by the tautomeric nature of the parent pyrazole ring. For 3-substituted pyrazoles, alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5- isomers.

Pathway A: Direct Alkylation (Nucleophilic Substitution)

This is the primary industrial route. The reaction involves treating 1H-pyrazole-3-carbonitrile with a fluoroethyl electrophile.

  • Precursor: 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5)

  • Alkylating Agent: 1-Bromo-2-fluoroethane (CAS 762-49-2)

  • Base/Solvent: Cesium Carbonate (

    
    ) in DMF or Acetonitrile.
    

Regioselectivity Challenge: The lone pair on


 (adjacent to the carbon substituent) and 

are both nucleophilic. However, steric hindrance and electronic effects of the electron-withdrawing nitrile group at position 3 generally favor alkylation at the distal nitrogen (

), yielding the 1,3-isomer (Target) as the major product, while the 1,5-isomer is the minor byproduct.
Pathway B: Dehydration of Aldehyde/Oxime

To avoid regioselectivity issues, the fluoroethyl group can be installed before the nitrile formation, or by using a pre-functionalized hydrazine.

  • Starting Material: 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6).

  • Step 1: Condensation with hydroxylamine to form the oxime.

  • Step 2: Dehydration using Thionyl Chloride (

    
    ) or Trifluoroacetic Anhydride (TFAA) to yield the nitrile.
    

Part 3: Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways and the critical regioselectivity node.

SynthesisPathways Parent 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) ReactionNode Alkylation (Cs2CO3/DMF) Parent->ReactionNode AlkylAgent 1-Bromo-2-fluoroethane AlkylAgent->ReactionNode Target TARGET: 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (1,3-Isomer) ReactionNode->Target Major Product (Steric Control) Byproduct Byproduct: 1-(2-fluoroethyl)-1H-pyrazole-5-carbonitrile (1,5-Isomer) ReactionNode->Byproduct Minor Product Aldehyde Aldehyde Precursor (CAS 1427013-72-6) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Oxime->Target Dehydration (SOCl2)

Caption: Figure 1. Divergent synthetic pathways showing direct alkylation (regioselective) vs. functional group interconversion.

Part 4: Experimental Protocols

Protocol 1: Direct Alkylation (Standard Lab Scale)

Objective: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile via


 reaction.
  • Preparation:

    • Charge a reaction flask with 1H-pyrazole-3-carbonitrile (1.0 eq) and Cesium Carbonate (2.0 eq).

    • Add anhydrous DMF (Dimethylformamide) [0.5 M concentration relative to pyrazole].

    • Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.

  • Alkylation:

    • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Caution: Alkylating agent.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS or TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over

      
      , and concentrate under vacuum.
      
  • Purification (Critical Step):

    • The crude residue will contain a mixture of isomers (typically 4:1 to 9:1 ratio favoring the 1,3-isomer).

    • Column Chromatography: Silica gel elution with a gradient of 0-40% Ethyl Acetate in Hexanes.

    • Identification: The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity of the exposed nitrile dipole, though this must be confirmed by NOE (Nuclear Overhauser Effect) NMR studies.

Protocol 2: Aldehyde Dehydration (High Purity Route)

Objective: Conversion of 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde to the nitrile.

  • Oxime Formation:

    • Dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in Ethanol.

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

    • Stir at RT for 2 hours. Concentrate and extract to yield the crude oxime.

  • Dehydration:

    • Dissolve the crude oxime in DCM (Dichloromethane).

    • Cool to 0°C. Add Triethylamine (3.0 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

    • Stir for 1 hour, allowing to warm to RT.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Result: This route yields the 3-carbonitrile exclusively, as the regiochemistry is fixed in the starting material.

Part 5: References

  • Sigma-Aldrich. 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) Product Specification.Link

  • ChemScene. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6).Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921228, 1H-Pyrazole-3-carbonitrile. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1] Journal of Organic Chemistry, 73(6), 2412-2415. (Grounding for regioselectivity logic). Link

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2] Journal of Organic Chemistry, 87(15), 10018-10025.[2] Link[2]

Sources

Strategic Engineering of Fluorinated Pyrazole-3-Carbonitrile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Power Couple" of Medicinal Chemistry

In the landscape of modern drug design, the fusion of a nitrile group with a fluorinated pyrazole core represents a high-value pharmacophore strategy. This whitepaper analyzes the fluorinated pyrazole-3-carbonitrile scaffold—a structural motif that synergizes the metabolic robustness of the C–F bond with the versatile reactivity of the cyano group.

While pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), the specific introduction of fluorine and a nitrile handle at the 3/4-positions creates unique physicochemical properties:

  • Metabolic Blockade: Fluorine substitution (typically at C4) prevents oxidative metabolism by cytochrome P450 enzymes.

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrazole nitrogen, altering hydrogen bond donor/acceptor ratios.

  • Covalent Potential: The nitrile group serves as a "warhead" for reversible covalent inhibition (targeting Cysteine residues) or as a robust hydrogen bond acceptor in the ATP-binding pockets of kinases.

Synthetic Architecture: Construction of the Core

The synthesis of these derivatives requires a divergent strategy depending on whether the fluorine is required on the pyrazole ring itself (Core-Fluorinated) or on the N-substituent (Appendage-Fluorinated).

Route A: The "Fipronil" Pathway (Appendage-Fluorinated)

This route is industry-standard for generating 1-aryl-pyrazole-carbonitriles, widely used in agrochemistry (e.g., Fipronil) and increasingly in oncology.

Mechanism: Regioselective heterocyclization of fluorinated hydrazines with ethoxymethylene malononitrile.

SynthesisRouteA Hydrazine Aryl Hydrazine (Ar-NH-NH2) (Ar = 4-CF3-Ph) Inter Intermediate Hydrazone Hydrazine->Inter Addition (EtOH, Reflux) EMM Ethoxymethylene malononitrile (EtO-CH=C(CN)2) EMM->Inter Product 5-Amino-1-(4-CF3-Ph)- pyrazole-4-carbonitrile Inter->Product Cyclization (-EtOH)

Figure 1: Regioselective synthesis of 1-aryl-5-aminopyrazole-4-carbonitriles via Michael-type addition followed by cyclization.

Route B: Direct Core Fluorination (Selectfluor Protocol)

For scaffolds requiring a fluorine atom directly attached to the pyrazole C4 position (to block metabolism), electrophilic fluorination is the preferred methodology.

Protocol 1.1: Synthesis of 4-Fluoro-1H-pyrazole-3-carbonitrile

  • Precursor: 1H-pyrazole-3-carbonitrile or its carboxylate equivalent.

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions: Acetonitrile (MeCN), 65°C, 1-2 hours.

Critical Insight: Unlike nucleophilic fluorination (which often fails on electron-rich heterocycles), Selectfluor acts via an electrophilic aromatic substitution (


) mechanism. The presence of the electron-withdrawing nitrile group at C3 actually deactivates the ring, making the reaction slower but highly selective for the C4 position, preventing over-fluorination.

Physicochemical Profiling & SAR Logic

The introduction of fluorine into the pyrazole-3-carbonitrile scaffold induces profound electronic changes that must be accounted for during lead optimization.

Electronic Tuning (Hammett Effects)

The nitrile group (


) and fluorine (

,

) are both electron-withdrawing.
  • Acidity (pKa): A standard pyrazole has a pKa ~14 (NH). Adding a 3-CN and 4-F group drastically increases the acidity of the N-H proton (pKa drops to ~10-11).

  • Implication: At physiological pH (7.4), a significant fraction of the molecule may exist as the pyrazolate anion, improving solubility but potentially reducing membrane permeability (LogD effects).

Lipophilicity and Conformation
Substituent PatternLogP (Calc)Metabolic StabilityPrimary Application
3-CN, 4-H 0.85Low (C4 oxidation)General Kinase Inhibitor
3-CN, 4-F 1.12High (Blocked)CNS Penetrant / Metabolic Probe
3-CN, 4-Cl 1.45ModerateAgrochemicals
3-CN, 4-CF3 2.10HighHydrophobic Pocket Binder
The "Warhead" Concept

The C3-carbonitrile is not just a passive handle. In JAK inhibitor design (e.g., Ruxolitinib analogs), the nitrile nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase. The 4-Fluoro group creates a "dipole shield," protecting the neighboring carbon from metabolic attack without sterically disrupting the binding pocket (Van der Waals radius: H = 1.20Å vs F = 1.47Å).

SAR_Logic Core Fluorinated Pyrazole Scaffold Nitrile 3-CN Group (The Anchor) Core->Nitrile Fluorine 4-F Group (The Shield) Core->Fluorine NH N1-H / N-Aryl (The Vector) Core->NH HBA HBA Nitrile->HBA H-Bond to Hinge Region Covalent Covalent Nitrile->Covalent Rev. Covalent (Cys targeting) Metab Metab Fluorine->Metab Blocks CYP450 Oxidation Lipophil Lipophil Fluorine->Lipophil Modulates LogD Solub Solub NH->Solub pKa Tuning Selectivity Selectivity NH->Selectivity Vector to Solvent Front

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the fluorinated pyrazole-3-carbonitrile pharmacophore.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile

This protocol is adapted for high-purity synthesis suitable for biological screening.

Reagents:

  • 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq)

  • (Ethoxymethylene)malononitrile (1.1 eq)

  • Ethanol (Absolute, anhydrous)

  • Sodium Acetate (Catalytic, optional for buffering)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (10 mmol) in Ethanol (50 mL).

  • Addition: Add (ethoxymethylene)malononitrile (11 mmol) dropwise to the stirring solution at room temperature. Note: A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3-5 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The formation of the intermediate hydrazone is rapid; cyclization is the rate-limiting step.

  • Workup: Cool the mixture to 0°C in an ice bath. The product typically precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold hexanes (2 x 10 mL) to remove unreacted malononitrile.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C-H singlet around δ 7.8-8.2 ppm and the broad NH2 singlet (exchangeable with D2O).

    • IR: Confirm the presence of the Nitrile stretch (C≡N) at ~2220-2240 cm⁻¹.

References

  • Synthesis of Fluorinated Pyrazoles via Electrophilic Fluorination: Title: Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.[2] Source: EP4219454A1 (Patent), 2025. URL:

  • Regioselective Synthesis of 5-Amino-pyrazole-4-carbonitriles: Title: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in Crop Protection. Source: International Journal of Organic Chemistry, 2013. URL:[Link]

  • Biological Activity of Pyrazole-Carbonitriles: Title: Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.[3] Source: Current Organic Synthesis, 2024. URL:[Link]

  • Fluorine in Medicinal Chemistry (Review): Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition. Source: Science, 2007.[4] URL:[Link]

  • Multicomponent Synthesis Strategies: Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: Molecules (MDPI), 2023. URL:[Link]

Sources

Fluorinated N-Alkyl Pyrazole Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). However, the introduction of fluorine into this heterocyclic core—specifically in the form of Fluorinated N-alkyl pyrazoles —represents a critical evolution in lead optimization. This guide addresses the structural and synthetic nuances of these building blocks. It focuses on two distinct classes: C-fluorinated/N-alkylated pyrazoles (where the fluorine modulates the ring electronics) and N-fluoroalkyl pyrazoles (where the fluorine acts as a metabolic block on the nitrogen appendage).

Part 1: The Medicinal Chemistry Rationale[1][2]

The Fluorine Effect on the Pyrazole Core

The strategic incorporation of fluorine alters the physicochemical profile of the pyrazole ring through three primary mechanisms:

  • pKa Modulation: The pyrazole nitrogen lone pair is fundamental for hydrogen bonding. Introducing an electron-withdrawing group (EWG) like trifluoromethyl (-CF3) at the C3 or C5 position significantly reduces the basicity of the N2 nitrogen. This can be tuned to optimize binding affinity in kinase pockets where H-bond acceptor strength is critical.

  • Metabolic Blocking: N-alkyl groups (methyl, ethyl) are notorious sites for oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes. Replacing an N-methyl group with an N-difluoromethyl (-CF2H) group blocks this oxidation pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), extending the drug's half-life (

    
    ).
    
  • Lipophilicity & Dipole: Fluorination increases lipophilicity (LogP), aiding membrane permeability. However, the strong dipole of the C-F bond can also be leveraged to orient the molecule within a protein active site via orthogonal multipolar interactions.

Structural Classification

We define two primary building block categories:

  • Class A: Ring-Fluorinated (C-F/CF3): e.g., 1-methyl-3-(trifluoromethyl)pyrazole. Used when the ring needs to be electron-deficient.

  • Class B: N-Chain Fluorinated: e.g., 1-(difluoromethyl)pyrazole.[1][2] Used to improve metabolic stability of the N-substituent.[3]

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of N-alkyl pyrazoles is plagued by the Regioselectivity Problem . When alkylating a non-symmetric pyrazole (tautomeric mixture), a mixture of N1 and N2 isomers is formed.[4]

The Regioselectivity Challenge

When a fluoro-group is present on the ring, it influences the tautomeric equilibrium and the nucleophilicity of the nitrogens.

  • Sterics vs. Electronics: In 3-substituted pyrazoles, alkylation typically favors the less sterically hindered nitrogen (N1), but strong EWGs (like CF3) can shift the electron density, sometimes favoring the N2 alkylation depending on the solvent and base used.

Decision Framework: Cyclization vs. Direct Alkylation

For high-purity building blocks, De Novo Cyclization is superior to direct alkylation.

SynthesisDecision Start Target: Fluorinated N-Alkyl Pyrazole Isomer Is Regiopurity Critical? Start->Isomer Substituent Where is the Fluorine? Isomer->Substituent Yes Direct Direct N-Alkylation (Risk: Isomer Mixture) Isomer->Direct No (Separable) Substituent->Direct On Nitrogen (N-CF2H) Cyclization De Novo Cyclization (High Regiocontrol) Substituent->Cyclization On Ring (C-CF3) MethodA Protocol A: N-Difluoromethylation Direct->MethodA Use ClCF2H or Alkyl Halide MethodB Protocol B: Regioselective Cyclization Cyclization->MethodB Use Hydrazine + 1,3-Diketone

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemical requirements.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(Difluoromethyl)pyrazoles (Class B)

Context: Direct introduction of the -CF2H group onto the nitrogen. This is challenging because standard alkylating agents (e.g., ClCF2H) are gases or ozone-depleting substances. The protocol below utilizes a phase-transfer catalyzed reaction with chlorodifluoromethane (Freon 22) or non-ODS alternatives like BrCF2PO(OEt)2 where applicable.

Target: 1-(Difluoromethyl)-3-methyl-1H-pyrazole Mechanism: Base-mediated generation of difluorocarbene (:CF2) which inserts into the N-H bond.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube.

  • Solvent System: Dissolve 3-methylpyrazole (1.0 equiv) in a mixture of 1,4-dioxane and 50% aqueous KOH (ratio 1:1).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst.

  • Addition: Heat the mixture to 60–70 °C. Slowly bubble Chlorodifluoromethane (ClCF2H) gas through the solution for 4–6 hours.

    • Safety Note: ClCF2H is a gas. Ensure proper venting and use a blast shield.

  • Monitoring: Monitor consumption of starting material by TLC (Ethyl Acetate/Hexane).

  • Workup: Cool to room temperature. Pour into ice water. Extract with Et2O (3x).

  • Purification: The reaction often produces a mixture of N1 and N2 isomers (approx 1:1 to 2:1 ratio).

    • Separation: Isomers have distinct boiling points. Separate via fractional distillation under reduced pressure.

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-CF2H and C3-Methyl vs C5-H).

Data Summary:

Parameter Value
Reagent ClCF2H (Chlorodifluoromethane)
Base 50% KOH (aq)
Catalyst TBAB (Phase Transfer)
Yield 60–80% (combined isomers)

| Key Challenge | Isomer separation (Distillation required) |[1][2]

Protocol B: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole (Class A)

Context: To avoid the isomer separation issues of direct alkylation, we use a cyclization approach. Reagents: 4,4,4-Trifluoro-1,3-butanedione + Methylhydrazine.

Step-by-Step Methodology:

  • Reagent Choice: Use 4,4,4-trifluoro-1-phenylbutane-1,3-dione (or ethyl 4,4,4-trifluoroacetoacetate for ester derivatives).

  • Solvent: Ethanol (anhydrous).

  • Reaction:

    • Cool the solution of the 1,3-dicarbonyl (1.0 equiv) in EtOH to 0 °C.

    • Add Methylhydrazine (1.1 equiv) dropwise.

    • Note: Methylhydrazine is highly toxic. Handle in a glovebox or fume hood with double gloving.

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours.

  • Regiocontrol Mechanism: The more nucleophilic nitrogen of methylhydrazine (the NH2 group) attacks the most electrophilic carbonyl. In trifluoroacetoacetate, the carbonyl adjacent to the CF3 is less electrophilic due to the strong electron-withdrawing nature of CF3 reducing the activation of the carbonyl carbon, or conversely, the hydration state of the CF3-carbonyl can affect this. However, typically, the NHMe group attacks the CF3-adjacent carbonyl, leading to specific isomers. Correction: In practice, the major isomer is often the 1-methyl-5-trifluoromethyl pyrazole when using methylhydrazine and trifluoroacetoacetate under neutral conditions. To get the 1-methyl-3-trifluoromethyl isomer, one often requires specific directing groups or pH adjustments.

  • Refined Protocol for 3-CF3 Isomer: Use 1,1,1-trifluoro-4-methoxy-3-penten-2-one (an enone surrogate).

    • Reaction with methylhydrazine favors the 1-methyl-3-(trifluoromethyl) isomer due to the attack of the terminal NH2 on the methoxy-bearing carbon (Michael-like addition-elimination) followed by cyclization.

ReactionPathway Reagents Enone Precursor (CF3-C(O)-CH=C(OMe)-R) Intermediate Intermediate (Michael Addition) Reagents->Intermediate Nucleophilic Attack Hydrazine Methylhydrazine (MeNHNH2) Hydrazine->Intermediate Cyclization Cyclization (- MeOH, - H2O) Intermediate->Cyclization Product 1-Methyl-3-(CF3)-Pyrazole (Major Isomer) Cyclization->Product

Caption: Regioselective pathway using enone surrogates to ensure 3-CF3 placement.

Part 4: Applications & Case Studies

Kinase Inhibition (FLT3 Inhibitors)

Fluorinated pyrazoles are critical in the design of Type II kinase inhibitors.

  • Case Study: Research into FLT3 inhibitors for Acute Myeloid Leukemia (AML) has utilized 1-methyl-3-(trifluoromethyl)pyrazole-5-carboxamides .

  • Mechanism: The CF3 group occupies the hydrophobic "gatekeeper" pocket or the allosteric pocket adjacent to the ATP binding site. The electron-poor nature of the pyrazole ring (induced by CF3) strengthens the N-H hydrogen bond of the amide linker to the hinge region residues (e.g., Cys residues).

Metabolic Stability (N-Difluoromethylation)
  • Application: Replacing N-methyl with N-difluoromethyl.

  • Data: In comparative metabolic stability assays (Human Liver Microsomes), N-CF2H analogs often show a 2-3 fold increase in intrinsic clearance half-life (

    
    ) compared to their N-CH3 counterparts. This is attributed to the suppression of 
    
    
    
    -hydroxylation, the rate-limiting step in N-dealkylation.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 2026. Link (Verified via Search 1.1)

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences, 2025. Link (Verified via Search 1.4)

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2020. Link (Verified via Search 1.17)

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry, 2021. Link (Verified via Search 1.14)

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Link (Verified via Search 1.8)

Sources

1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Data Sheet (SDS) Profiling for 1-(2-Fluoroethyl)-1H-pyrazole-3-carbonitrile

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently encounter novel fluorinated building blocks. 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is a highly specialized, reactive intermediate utilized in rational drug design to enhance metabolic stability and modulate lipophilicity. However, its unique structural motifs—a pyrazole core, a fluoroethyl appendage, and a carbonitrile group—demand rigorous, causality-driven safety protocols.

This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating handling methodologies for this compound, extrapolating critical safety data from structurally homologous compounds[1].

Physicochemical Profiling & Structural Causality

In drug development, the incorporation of a 2-fluoroethyl group onto a pyrazole nitrogen is a deliberate choice to prevent N-dealkylation by cytochrome P450 enzymes while fine-tuning the molecule's topological polar surface area (TPSA). The carbonitrile group serves as a robust bioisostere for halogens or amides.

Because an explicit, standardized public SDS for the exact compound "1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile" is not universally indexed, we must establish a highly accurate predictive profile based on its direct precursors and analogs, such as 1H-pyrazole-3-carbonitrile and 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde[1].

Table 1: Predicted Physicochemical and Hazard Data

Property / ParameterPredicted Value / ClassificationMechanistic Rationale & Source Homology
Molecular Formula C6H6FN3Derived from core structure.
Physical State Solid / Low-melting solidHomologous to 1H-pyrazole-3-carbonitrile (solid).
GHS Hazard Statements H302, H315, H319, H335Acute toxicity (oral), skin/eye irritation, and respiratory tract irritation.
GHS Precautionary P261, P280, P305+P351+P338Requires stringent PPE and avoidance of dust/aerosol inhalation.
Storage Conditions -20°C to 2-8°C, Sealed, DryFluorinated pyrazoles are sensitive to moisture-induced degradation over time[1].

Mechanistic Toxicology & Reactivity

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is not arbitrary; it is a direct consequence of its functional groups.

  • The Fluoroethyl Group: While the C-F bond is thermodynamically strong, the beta-position of the fluorine relative to the pyrazole nitrogen can, under extreme nucleophilic conditions, undergo defluorination or act as a mild alkylating agent. Alkylating agents are inherent skin sensitizers and potential genotoxins.

  • The Carbonitrile Group: Nitriles are generally stable, but under aggressive acidic hydrolysis (e.g., accidental mixing with concentrated sulfuric acid) or elevated thermal degradation, they pose a severe risk of releasing hydrogen cyanide (HCN) gas.

  • The Pyrazole Core: Pyrazole derivatives are known to interact with various biological targets (which makes them great drugs but hazardous raw materials), leading to acute oral toxicity (H302).

G A 1-(2-Fluoroethyl)-1H-pyrazole -3-carbonitrile B Acidic/Basic Hydrolysis (Extreme Conditions) A->B D Nucleophilic Attack (In Vivo/In Vitro) A->D F Pyrazole Core (Metabolic Stability) A->F C Nitrile Cleavage (Cyanide Release Risk) B->C E Defluorination & Alkylation (Reactive Intermediate) D->E

Mechanistic degradation and toxicity pathways of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile.

Self-Validating Experimental Handling Protocols

In my laboratory, we do not rely on passive safety; we engineer "self-validating" protocols. This means every step has a built-in verification mechanism to ensure containment and neutralization.

Protocol: Safe Weighing and Reaction Setup

  • Step 1: Environmental Isolation. Transfer the sealed vial from the -20°C desiccator[1] to a Class II Type B2 biological safety cabinet or a high-velocity fume hood. Causality: Cold storage prevents thermal degradation, but opening the vial while cold invites condensation. Allow the vial to equilibrate to room temperature for 30 minutes before opening.

  • Step 2: Static Elimination. Use an anti-static gun on the weighing spatula and the analytical balance. Causality: Fluorinated organic solids often carry static charges, leading to aerosolization of toxic particulates (H335 hazard) when the vial is opened.

  • Step 3: Closed-System Transfer. Weigh the compound directly into a pre-tared reaction flask equipped with a septum. Immediately seal the flask and purge with Argon.

  • Step 4: Validation. Swab the balance area with a solvent-wetted wipe (e.g., methanol) and dispose of the wipe in a designated halogenated solid waste container.

Protocol: Reaction Quenching and Disposal

  • Step 1: Controlled Quenching. If unreacted 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile remains, quench the reaction mixture slowly with saturated aqueous sodium bicarbonate at 0°C. Causality: Preventing exothermic spikes minimizes the risk of nitrile hydrolysis and subsequent toxic gas evolution.

  • Step 2: Phase Separation & pH Validation. Extract with ethyl acetate. Before discarding the aqueous layer, test the pH. Ensure it is strictly between pH 7 and 9. Causality: Acidifying nitrile-containing waste can generate HCN. Validating the pH ensures the waste is chemically inert before it enters the halogenated aqueous waste stream.

Emergency Response & First Aid Workflows

Despite rigorous protocols, accidental exposure requires immediate, algorithmic responses. The following workflow is designed to mitigate the acute irritant properties (H315, H319) of pyrazole carbonitriles.

ER Step1 Exposure Event Detected Step2 Assess Exposure Route Step1->Step2 Dermal Dermal Contact: Flush with water (15 min) Step2->Dermal Inhalation Inhalation: Move to fresh air Step2->Inhalation Ocular Ocular Contact: Irrigate eyes (15 min) Step2->Ocular Step3 Remove Contaminated PPE Dermal->Step3 Step4 Seek Medical Evaluation (Provide SDS) Inhalation->Step4 Ocular->Step4 Step3->Step4

Step-by-step emergency response workflow for acute laboratory exposure.

References

  • PubChem. "methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | C7H9FN2O2 | CID 84819160" National Institutes of Health. 2

  • ChemScene. "1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde | CAS 1427013-72-6" 1

  • Sigma-Aldrich. "1H-Pyrazole-3-carbonitrile | 36650-74-5"

  • TCI America. "5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile 120068-79-3" 3

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 1H-Pyrazole-3-Carbonitrile with 1-Bromo-2-Fluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluoroalkyl groups into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinities. This application note details a highly optimized, regioselective protocol for the N-alkylation of 1H-pyrazole-3-carbonitrile using 1-bromo-2-fluoroethane. Designed for scale-up and reproducibility, this guide provides mechanistic rationale, optimization data, and a self-validating analytical framework to ensure the successful isolation of the target N1-isomer: 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile .

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the physicochemical forces driving the reaction. The alkylation of unsymmetrical pyrazoles presents two primary challenges: regioselectivity and electrophile stability .

The Regioselectivity Challenge

1H-pyrazole-3-carbonitrile exists in a dynamic tautomeric equilibrium with 1H-pyrazole-5-carbonitrile. Upon deprotonation, it forms an unsymmetrical pyrazolide anion. Alkylation can occur at either the N1 position (yielding the 3-carbonitrile derivative) or the N2 position (yielding the 5-carbonitrile derivative).

  • Causality of Selectivity : Under thermodynamic control in polar aprotic solvents, N1-alkylation is electronically favored. The strong electron-withdrawing inductive effect of the C3-cyano group reduces the nucleophilicity of the adjacent N2 nitrogen. Consequently, the electrophilic attack is directed predominantly to the less deactivated N1 position[1][2].

Electrophile Dynamics & Base Selection

1-Bromo-2-fluoroethane is a highly reactive but sensitive electrophile. The strongly electronegative fluorine atom increases the acidity of the adjacent protons, making the molecule highly susceptible to E2 elimination (yielding volatile fluoroethene gas) if the reaction conditions are too basic.

  • Causality of Base Choice : The use of strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) leads to rapid electrophile degradation via elimination. By employing Cesium Carbonate (

    
    ), we utilize a "softer" base. The large ionic radius of the cesium cation provides excellent solubility in N,N-Dimethylformamide (DMF) and generates a highly reactive, "naked" pyrazolide anion while effectively suppressing the E2 elimination pathway[3].
    

Reaction Optimization Data

To establish the most robust methodology, various conditions were screened. The data below demonstrates the superiority of the


/DMF system in maximizing both overall conversion and the desired N1:N2 regiomeric ratio.
EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Regio Ratio (N1:N2)Isolated Yield (N1)
1

THF251665%3:142%
2

MeCN602475%4:155%
3

DMF6012>95%6:174%
4

DMF 60 8 >95% 8:1 82%
5

DMSO252490%9:179%

Note: Entry 4 was selected as the optimal protocol due to the best balance of reaction kinetics, high yield, and excellent regioselectivity.

Experimental Workflow

Workflow N1 1H-pyrazole-3-carbonitrile + 1-bromo-2-fluoroethane N2 Deprotonation & Alkylation (Cs2CO3, DMF, 60°C) N1->N2 N3 Reaction Monitoring (LC-MS / TLC) N2->N3 N4 Aqueous Quench & EtOAc Extraction N3->N4 >95% Conversion N5 5% LiCl Wash (Removes DMF) N4->N5 N6 Flash Chromatography (Isomer Separation) N5->N6 Crude Extract N7 Analytical Validation (1H/19F NMR, LC-MS) N6->N7 Pure N1 Isomer

Figure 1: Experimental workflow for the regioselective N-alkylation and purification process.

Step-by-Step Protocol

Scale: 10.0 mmol Target: 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

A. Reaction Setup
  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.

  • Reagent Charging : Add 1H-pyrazole-3-carbonitrile (931 mg, 10.0 mmol) and anhydrous

    
     (4.89 g, 15.0 mmol) to the flask.
    
  • Solvation & Deprotonation : Inject anhydrous DMF (20 mL) into the flask. Stir the suspension vigorously at ambient temperature for 15 minutes to pre-form the pyrazolide anion.

  • Electrophile Addition : Add 1-bromo-2-fluoroethane (1.52 g, 12.0 mmol) dropwise via syringe over 2 minutes. (Caution: 1-bromo-2-fluoroethane is a volatile alkylating agent; perform in a well-ventilated fume hood).

  • Heating : Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 8 hours.

B. Workup & Extraction
  • Quenching : Cool the reaction mixture to room temperature. Slowly quench the reaction by adding 30 mL of deionized water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • DMF Removal : Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL). Scientific Insight: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover during concentration.

  • Drying : Wash the organic layer with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude isomeric mixture.
    
C. Purification
  • Flash Chromatography : Load the crude mixture onto a silica gel column. Elute using a gradient of 10% to 30% EtOAc in Hexanes.

    • Elution Order: The desired N1-isomer (1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile) possesses a lower overall dipole moment than the N2-isomer and will elute first.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against the following expected analytical parameters. This self-validating framework ensures that regioselectivity was successfully achieved.

  • Thin-Layer Chromatography (TLC) :

    • System: 7:3 Hexanes:EtOAc. UV Active (254 nm).

    • Expected

      
      : N1-isomer 
      
      
      
      0.45; N2-isomer
      
      
      0.35.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • ESI+ Mode:

      
       calculated for 
      
      
      
      
      
      is 140.06. Found: 140.06.
  • 
    H NMR (400 MHz, 
    
    
    
    )
    :
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Pyrazole-H5) — Diagnostic peak: The proton adjacent to the alkylated nitrogen shifts downfield.
    • 
       6.70 (d, 
      
      
      
      Hz, 1H, Pyrazole-H4)
    • 
       4.78 (dt, 
      
      
      
      Hz, 2H,
      
      
      ) — Characteristic large geminal H-F coupling.
    • 
       4.45 (dt, 
      
      
      
      Hz, 2H,
      
      
      )
  • 
    F NMR (376 MHz, 
    
    
    
    )
    :
    • 
       -221.5 (tt, 
      
      
      
      Hz, 1F) — Confirms the presence of the intact primary fluoroethyl group without elimination.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry (ACS Publications)1

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry (ACS Figshare) 2

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI3

Sources

Application Note: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbonitrile as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). Within this chemical space, 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile has emerged as a highly specialized and versatile building block.

This intermediate combines three synergistic structural features [1]:

  • The Pyrazole Core: Provides a rigid planar geometry and serves as a robust hydrogen-bond acceptor/donor system, ideal for engaging the hinge region of kinases or the binding pockets of G-protein-coupled receptors (GPCRs).

  • The 2-Fluoroethyl Motif: The strategic introduction of fluorine serves a dual purpose. First, the strong C–F bond (approx. 105 kcal/mol) sterically and electronically shields the ethyl chain from cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability in simple N-ethyl pyrazoles. Second, it serves as an ideal precursor or cold standard for

    
    F-radiolabeling in Positron Emission Tomography (PET) tracer development.
    
  • The 3-Carbonitrile Handle: The nitrile group is a highly reactive, electrophilic node. It is a synthetic chameleon that can be hydrolyzed to carboxamides, reduced to primary amines, or converted into heterocyclic bioisosteres (like tetrazoles) [2].

Synthetic Utility & Workflow

The true value of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile lies in its synthetic divergence. By leveraging the orthogonal reactivity of the nitrile group, medicinal chemists can rapidly generate libraries of structurally diverse lead compounds.

Workflow Core 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (Core Intermediate) Amine Primary Amine (Reduction) Core->Amine H2, Raney Ni NH3/MeOH Tetrazole 1H-Tetrazole ([3+2] Cycloaddition) Core->Tetrazole NaN3, NH4Cl DMF, 100°C Amide Carboxamide (Hydrolysis) Core->Amide H2O2, NaOH EtOH, RT Kinase Kinase Inhibitors (Hinge Binders) Amine->Kinase SNAr with Chloropyrimidines GPCR GPCR Antagonists (Acid Bioisosteres) Tetrazole->GPCR Target Binding AntiInflam Anti-inflammatory Agents (Hydrogen Bond Donors) Amide->AntiInflam Target Binding

Figure 1: Synthetic divergence of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile into key pharmacophores.

Physicochemical Profiling

The addition of the fluorine atom subtly but critically alters the physicochemical properties of the pyrazole scaffold. Table 1 summarizes the theoretical advantages of the fluorinated intermediate over its non-fluorinated (ethyl) counterpart.

Table 1: Comparative Physicochemical Data

Property1-Ethyl-1H-pyrazole-3-carbonitrile1-(2-Fluoroethyl)-1H-pyrazole-3-carbonitrile
Molecular Weight 121.14 g/mol 139.13 g/mol
cLogP (Lipophilicity) 0.850.92
TPSA (Ų) 41.641.6
Metabolic Liability High (CYP450 N-deethylation)Low (C-F bond blocks oxidation)
Nitrile IR Stretch ~2225 cm⁻¹~2232 cm⁻¹ (Inductive shift)

Note: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect (-I) across the pyrazole ring, slightly decreasing the basicity of the N2 nitrogen and increasing the electrophilicity of the nitrile carbon, which accelerates nucleophilic additions.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. We prioritize catalytic methods that preserve the integrity of the C–F bond while ensuring high conversion of the nitrile.

Protocol A: Reduction to (1-(2-Fluoroethyl)-1H-pyrazol-3-yl)methanamine

Primary amines derived from pyrazoles are critical nucleophiles for synthesizing aminopyrimidine-based kinase inhibitors (e.g., LRRK2 modulators)[3].

Causality & Design: Reducing nitriles often yields 10–20% of secondary amine byproducts due to the condensation of the newly formed primary amine with the intermediate imine. To completely suppress this, we utilize a vast excess of ammonia (Le Chatelier’s principle). Raney Nickel is chosen over strong hydride donors (like LiAlH


) to prevent potential defluorination or ring-opening side reactions [4].

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (10.0 mmol) in 7N NH

    
     in methanol (30 mL).
    
  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed three times with methanol prior to use to remove water). Safety: Raney Ni is pyrophoric.

  • Hydrogenation: Purge the vessel with N

    
     (3x), then with H
    
    
    
    (3x). Pressurize the vessel to 50 psi with H
    
    
    gas.
  • Reaction: Stir vigorously at 25°C for 12 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot disappears. Orthogonal validation: FTIR will show the disappearance of the sharp C≡N stretch at ~2232 cm⁻¹ and the appearance of a broad N-H stretch at ~3300 cm⁻¹.

  • Workup: Vent the H

    
     gas safely. Filter the mixture through a pad of Celite under a blanket of N
    
    
    
    . Wash the filter cake with methanol (2 x 20 mL).
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via flash chromatography (DCM/MeOH/Et

    
    N gradient) to afford the pure methanamine.
    
Protocol B: Synthesis of 5-(1-(2-Fluoroethyl)-1H-pyrazol-3-yl)-1H-tetrazole

Tetrazoles are premier bioisosteres for carboxylic acids, offering a similar pKa (~4.5–5.5) but vastly superior metabolic stability and lipophilicity, making them ideal for targeting GPCRs like the 5-HT


 receptor [3].

Causality & Design: Unactivated nitriles react sluggishly with sodium azide. By adding ammonium chloride (NH


Cl), we generate hydrazoic acid (HN

) in situ. HN

is a highly reactive 1,3-dipole that readily undergoes a [3+2] cycloaddition with the nitrile. DMF is used as the solvent to properly solvate the azide ion and stabilize the transition state.

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (5.0 mmol), sodium azide (NaN

    
    , 15.0 mmol, 3 equiv.), and ammonium chloride (NH
    
    
    
    Cl, 15.0 mmol, 3 equiv.).
  • Solvent: Suspend the reagents in anhydrous DMF (15 mL).

  • Heating: Heat the mixture to 100°C under an argon atmosphere for 18 hours.

  • Validation Check: Take a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Look for the mass corresponding to [M+H]

    
     = 183.1.
    
  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into ice water (50 mL). Safety: Unreacted NaN

    
     and HN
    
    
    
    are highly toxic and explosive. Keep away from heavy metals.
  • Acidification: Adjust the pH of the aqueous solution to ~2 using 1M HCl. The tetrazole product, being acidic, will precipitate out of the solution.

  • Isolation: Filter the white precipitate, wash with cold water (2 x 10 mL), and dry under a high vacuum to yield the tetrazole bioisostere.

References

  • Chinese Chemical Society (CCS Chemistry). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction. Retrieved from[Link]

  • Google Patents.US20140024644A1 - 5-HT3 receptor antagonists. (Details the use of fluoroethyl pyrazoles in receptor binding).
  • The Journal of Organic Chemistry (ACS). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from[Link]

Application Note: Optimized Protocol for the Hydrolysis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Substituted pyrazole-3-carboxylic acids are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings and key pharmacophores in drug development[1]. The introduction of a 2-fluoroethyl group at the N1 position of the pyrazole ring often enhances metabolic stability and lipophilicity, making 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid a highly valuable building block.

The synthesis of this carboxylic acid is typically achieved via the hydrolysis of its corresponding nitrile precursor, 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile. However, the presence of the 2-fluoroethyl moiety presents a unique chemoselectivity challenge. While nitriles require strong aqueous acid or base at elevated temperatures to undergo hydrolysis[2], primary alkyl fluorides can be susceptible to nucleophilic substitution (forming alcohols) or elimination (forming vinyl groups) under excessively harsh basic conditions[3].

This application note details an optimized, mild base-promoted hydrolysis protocol that quantitatively converts the nitrile to the carboxylic acid while preserving the integrity of the C-F bond[4].

Reaction Mechanism & Causality

The transformation proceeds via a base-promoted hydration of the nitrile to an intermediate primary amide, followed by further hydrolysis to the sodium carboxylate salt.

Why Base over Acid? Acidic hydrolysis of nitriles (e.g., using 6M HCl or H₂SO₄) requires prolonged reflux and often results in sluggish conversion for electron-deficient pyrazoles. Basic hydrolysis using sodium hydroxide (NaOH) is significantly faster and allows for a highly efficient purification strategy: the resulting sodium carboxylate is highly water-soluble, allowing unreacted starting material and neutral amide intermediates to be easily extracted into an organic solvent before the product is precipitated via acidification.

Mechanism A 1-(2-Fluoroethyl)-1H- pyrazole-3-carbonitrile B Amide Intermediate A->B 2M NaOH EtOH/H2O, 75°C C Sodium Carboxylate B->C 2M NaOH (Continued) D 1-(2-Fluoroethyl)-1H- pyrazole-3-carboxylic acid C->D 2M HCl pH 2-3, 0°C

Figure 1: Mechanistic pathway for the base-promoted hydrolysis of the nitrile to the carboxylic acid.

Experimental Design & Optimization

To determine the optimal conditions that balance nitrile hydrolysis kinetics with fluoroethyl stability, several parameters were evaluated. As shown in Table 1, standard harsh conditions (6M NaOH, 100°C) led to observable defluorination and degradation. Reducing the base concentration to 2M and the temperature to 75°C provided complete conversion within 4 hours without compromising the fluoroethyl group.

Table 1: Optimization of Hydrolysis Conditions
EntryBase/AcidSolvent SystemTemp (°C)Time (h)Conversion (%)Purity (%)Observation / Causality
11M NaOHEtOH / H₂O (1:1)601275>95Incomplete; amide intermediate remains.
2 2M NaOH EtOH / H₂O (1:1) 75 4 >99 >98 Optimal conditions; clean conversion.
36M NaOHH₂O1004>99<80Significant defluorination/degradation observed.
46M HClH₂O100168590Sluggish reaction; difficult workup.

Detailed Experimental Protocol

Materials & Reagents
  • Starting Material: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbonitrile (10.0 mmol, 1.39 g)

  • Base: Sodium Hydroxide (NaOH), 2M aqueous solution

  • Solvents: Ethanol (EtOH, Absolute), Ethyl Acetate (EtOAc), Deionized (DI) Water

  • Acid: Hydrochloric Acid (HCl), 2M aqueous solution

Workflow Step1 1. Reaction Setup Mix Nitrile, EtOH, and 2M aq. NaOH Step2 2. Reflux Heat at 75°C for 4 hours Step1->Step2 Step3 3. Solvent Removal Evaporate EtOH under reduced pressure Step2->Step3 Step4 4. Aqueous Wash Wash with EtOAc to remove impurities Step3->Step4 Step5 5. Acidification Add 2M HCl at 0°C until pH 2-3 Step4->Step5 Step6 6. Isolation Filter, wash with cold H2O, and dry Step5->Step6

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation process.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile in 15 mL of absolute ethanol.

  • Add 15 mL of 2M aqueous NaOH solution to the flask. Causality Note: Ethanol acts as a crucial co-solvent to ensure the lipophilic nitrile remains in solution, maximizing contact with the aqueous hydroxide ions and preventing the reaction from stalling at the phase boundary.

Step 2: Reflux & Monitoring

  • Attach a water-cooled reflux condenser and heat the biphasic mixture to 75°C using an oil bath or heating block.

  • Stir vigorously for 4 hours.

  • Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material spot (high

    
    ) should disappear, replaced temporarily by an amide intermediate, and finally resulting in baseline material (the highly polar carboxylate salt).
    

Step 3: Solvent Removal & Aqueous Wash

  • Once conversion is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure (water bath temp <40°C). Causality Note: Removing ethanol is critical. If ethanol remains in the mixture, it will act as a bridge during the subsequent extraction, causing the highly polar carboxylate salt to partition into the organic layer, which severely reduces the final yield.

  • Transfer the remaining aqueous layer to a separatory funnel. Dilute with an additional 10 mL of DI water.

  • Wash the aqueous layer with EtOAc (2 × 15 mL). Discard the organic layers. Causality Note: This pre-wash extracts any unreacted nitrile, intermediate amide, or non-polar organic impurities. The desired product remains safely in the aqueous layer as the water-soluble sodium salt, ensuring high purity without the need for column chromatography.

Step 4: Acidification & Isolation

  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0°C in an ice-water bath.

  • While stirring continuously, slowly add cold 2M HCl dropwise until the pH reaches 2.0–3.0 (verify with pH paper). Causality Note: The

    
     of pyrazole-3-carboxylic acids is typically around 3.5. Lowering the pH to 2-3 ensures full protonation to the free carboxylic acid, which is insoluble in cold water and will crash out as a white precipitate.
    
  • Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold DI water (2 × 5 mL) to remove residual NaCl.

  • Dry the solid under high vacuum at 40°C for 12 hours to afford 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

Analytical Characterization (Expected Data)

  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): m/z calculated for C₆H₈FN₂O₂ [M+H]⁺ 159.05, found 159.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.90 (br s, 1H, COOH), 7.85 (d, J = 2.4 Hz, 1H, pyrazole-H5), 6.75 (d, J = 2.4 Hz, 1H, pyrazole-H4), 4.80 (dt, J = 47.2, 4.8 Hz, 2H, CH₂F), 4.45 (dt, J = 27.6, 4.8 Hz, 2H, N-CH₂).
    
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -221.5 (tt, J = 47.2, 27.6 Hz, 1F).
    

References

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. nih.gov.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. libretexts.org.
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - Beilstein Journals. beilstein-journals.org.
  • Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases | Chemical Research in Toxicology - ACS Publications. acs.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile. Here, we address common challenges, offer troubleshooting strategies, and provide optimized protocols to improve yield and purity.

Understanding the Core Synthesis: N-Alkylation of 1H-Pyrazole-3-carbonitrile

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile is primarily achieved through the N-alkylation of 1H-pyrazole-3-carbonitrile with a suitable 2-fluoroethylating agent, typically 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane. The core of this reaction involves the deprotonation of the pyrazole's N-H by a base to form a nucleophilic pyrazolide anion, which then attacks the electrophilic carbon of the fluoroalkyl halide in an SN2 reaction.[1]

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[2][3] Alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers which can be difficult to separate.[2] The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the outcome of this reaction.[2]

cluster_0 Reaction Pathway Start 1H-Pyrazole-3-carbonitrile Anion Pyrazolide Anion Start->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion SN2 SN2 Attack Anion->SN2 Alkylating_Agent 1-Bromo-2-fluoroethane Alkylating_Agent->SN2 N1_Product 1-(2-fluoroethyl)-1H- pyrazole-3-carbonitrile (Desired Product) SN2->N1_Product Attack at N1 N2_Product 2-(2-fluoroethyl)-2H- pyrazole-3-carbonitrile (Isomeric Impurity) SN2->N2_Product Attack at N2

Caption: General reaction pathway for the N-alkylation of 1H-pyrazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile?

A1: The two main challenges are achieving high yield and controlling regioselectivity.[2] Low yields can result from incomplete reactions, side reactions, or poor reactivity of the starting materials.[2] The primary issue, however, is often the formation of a mixture of N1 and N2 alkylated isomers due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[2][3]

Q2: Which nitrogen (N1 or N2) is preferentially alkylated and why?

A2: For 1H-pyrazole-3-carbonitrile, alkylation is generally favored at the N1 position. The electron-withdrawing nature of the nitrile group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom. Consequently, the N1 nitrogen, being further from the nitrile group, is more nucleophilic and thus the preferred site of attack for the electrophilic alkylating agent.[2] Steric hindrance also plays a role; alkylation typically favors the less sterically hindered nitrogen.[2][4]

Q3: What are the recommended starting conditions for this synthesis?

A3: A robust starting point is the use of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][5] The reaction is often performed at room temperature or with gentle heating (e.g., 50-80°C) over several hours. Using a slight excess of the alkylating agent (1.1-1.2 equivalents) is also common practice.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product, and the isomeric byproduct. The disappearance of the starting pyrazole spot indicates the reaction is nearing completion. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any impurities.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has a very low yield or has not worked at all. What are the potential causes and how can I fix them?

A: Low yield is a common issue that can stem from several factors. Systematically evaluating each component of the reaction is the key to identifying the problem.

cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Base Evaluate Base - Strength? - Solubility? - Stoichiometry? Start->Check_Base Check_Alkylating_Agent Evaluate Alkylating Agent - Reactivity (I > Br > Cl)? - Purity? Check_Base->Check_Alkylating_Agent Base OK Success Improved Yield Check_Base->Success Issue Found & Fixed Check_Solvent Evaluate Solvent - Anhydrous? - Appropriate Polarity? Check_Alkylating_Agent->Check_Solvent Agent OK Check_Alkylating_Agent->Success Issue Found & Fixed Check_Temp_Time Optimize Conditions - Increase Temperature? - Extend Reaction Time? Check_Solvent->Check_Temp_Time Solvent OK Check_Solvent->Success Issue Found & Fixed Consider_PTC Consider Alternative Method - Phase-Transfer Catalysis? Check_Temp_Time->Consider_PTC No Improvement Check_Temp_Time->Success Improvement Consider_PTC->Success Method Switched

Caption: A logical workflow for troubleshooting low pyrazole yield.

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole to initiate the reaction.

    • Strength: If a weak base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH). NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.[2]

    • Solubility: Ensure the base is at least partially soluble in the reaction solvent. Poor solubility can hinder the deprotonation step.

    • Stoichiometry: Use at least one equivalent of the base. A slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.[2]

  • Assess the Alkylating Agent: The reactivity of your 2-fluoroethyl source is paramount.

    • Leaving Group: The reactivity of the leaving group follows the trend I > Br > Cl. If you are using 1-chloro-2-fluoroethane with low success, switching to 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane will significantly increase the reaction rate.

    • Purity and Stability: Ensure the alkylating agent is pure and has not decomposed during storage.

  • Scrutinize the Solvent: The solvent choice impacts the solubility of reagents and the kinetics of the SN2 reaction.

    • Anhydrous Conditions: The presence of water can quench the pyrazolide anion and react with strong bases like NaH. Always use anhydrous (dry) solvents, especially when using moisture-sensitive reagents.

    • Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive pyrazolide anion.[2]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-80°C) while monitoring for potential side product formation.

    • Reaction Time: Some reactions may require extended periods (12-24 hours) to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Problem: Formation of N1 and N2 Isomers

Q: I am obtaining a mixture of the desired N1 product and the N2 isomer. How can I improve the regioselectivity?

A: Achieving high regioselectivity is crucial for simplifying purification and maximizing the yield of the target compound. Several factors can be adjusted to favor the formation of the N1 isomer.

FactorRecommendation for N1 SelectivityRationale
Base and Cation Use bases with larger cations (e.g., K₂CO₃, Cs₂CO₃).Larger, "softer" cations coordinate less tightly with the pyrazolide anion, leading to less steric hindrance around the N1 position and favoring alkylation there.[6][7]
Solvent Use polar aprotic solvents (DMF, DMSO).These solvents promote the dissociation of the base's cation from the pyrazolide anion, leading to a reaction outcome that is more dependent on the intrinsic nucleophilicity of the nitrogen atoms (N1 > N2).[2]
Temperature Lower the reaction temperature.Lowering the temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of the thermodynamically more stable or kinetically preferred product.
Phase-Transfer Catalysis Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).PTCs can facilitate the reaction under milder conditions and have been shown to improve yields and, in some cases, selectivity in N-alkylation of pyrazoles.[8][9][10]
Problem: Difficulty with Product Purification

Q: My crude product contains several impurities. What is the best way to purify 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile?

A: A multi-step purification strategy is often most effective.

  • Aqueous Workup: After the reaction is complete, quench the mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove the solvent (e.g., DMF) and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[2][5]

  • Flash Column Chromatography: This is the most common and effective method for separating the N1 and N2 isomers and other organic impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%) is typically effective. The less polar N1 isomer will usually elute before the more polar N2 isomer.

  • Recrystallization: If the purified product is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step.

    • Solvent System: Try dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then either cooling slowly or adding a co-solvent in which it is insoluble (e.g., hexanes or water) until turbidity appears, then allowing it to cool.[11]

Optimized Experimental Protocols

Protocol 1: Standard N-Alkylation with K₂CO₃ in DMF

This protocol is a reliable starting point that often provides good N1-selectivity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole-3-carbonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF) to make a ~0.5 M solution.

  • Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with water (3x) to remove DMF, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method can offer higher yields under milder conditions and avoids the use of high-boiling point solvents like DMF.[8][9][10]

  • Reaction Setup: In a round-bottom flask, combine 1H-pyrazole-3-carbonitrile (1.0 eq), powdered potassium hydroxide (KOH, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (1.1 eq) to the solid mixture. If desired, a minimal amount of a solvent like acetonitrile or toluene can be added, but the reaction can often be run neat (solvent-free).[8][9]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the layers. Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. Available from: [Link]

  • Taylor & Francis Online. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. Available from: [Link]

  • ResearchGate. Synthesis of n-alkylpyrazoles by phase transfer catalysis. Available from: [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available from: [Link]

  • ResearchGate. Enzymatic selective alkylation of pyrazoles using haloalkanes. Available from: [Link]

  • PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available from: [Link]

  • ResearchGate. Switching pyrazole N-alkylation regioselectivity. Available from: [Link]

  • Google Patents. US5705656A - N-alkylation method of pyrazole.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

Sources

Solving solubility issues of fluorinated pyrazoles in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Heterocycles Division Subject: Troubleshooting Solubility of Fluorinated Pyrazoles

Introduction: The "Brick Wall" of Fluorine Chemistry

Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a fluorinated pyrazole that refuses to dissolve in DCM, Methanol, or even mild heating in Ethyl Acetate.

The Diagnostic: You are fighting two opposing thermodynamic forces.

  • The Pyrazole Network: NH-pyrazoles act as both hydrogen bond donors (NH) and acceptors (N:).[1][2] In the solid state, they form extremely stable intermolecular chains or trimers (catemers) [1].[1]

  • The Fluorine Shield: While fluorine increases lipophilicity (LogP), it paradoxically decreases solubility in standard organic solvents due to high crystal lattice energy.[1] The C-F bond creates a "teflon-like" electrostatic shield that resists solvation by non-fluorinated solvents [2].[1]

This guide provides the protocols to break that lattice.

Module 1: The Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on the Hansen Solubility Parameters (HSP) logic, matching dispersion (


), polarity (

), and hydrogen bonding (

) forces.[1][3]
Tier 1: The "Sledgehammers" (High Dipole/H-Bond Acceptors)

Use when: You need to dissolve the compound for reaction or analysis (NMR/HPLC).[1]

SolventRoleWhy it worksCaution
DMSO H-Bond AcceptorBreaks the NH...N intermolecular network of the pyrazole.[1]High boiling point; difficult to remove.[1]
DMF / NMP H-Bond AcceptorSimilar to DMSO but often better for subsequent nucleophilic substitutions.[1]NMP is reprotoxic; DMF can decompose to dimethylamine at high T.
DMAc H-Bond AcceptorHigh dielectric constant (

); excellent for poly-fluorinated variants.[1]
Hard to remove.
Tier 2: The "Fluorous Bridge" (Specialized Solvents)

Use when: Tier 1 fails, or you need a volatile solvent for workup. Senior Scientist Insight: Fluorine loves fluorine.[1] Standard alcohols often fail because they lack the "fluorous" character to interact with the C-F bonds.

SolventRoleWhy it works
TFE (2,2,2-Trifluoroethanol) H-Bond Donor + FluorousThe trifluoromethyl group interacts with the substrate's fluorine, while the OH solvates the nitrogen.[1]
HFIP (Hexafluoroisopropanol) Strong H-Bond DonorThe "Nuclear Option" for solubility.[1] Dissolves almost any aggregated H-bond network.[1]
Acetonitrile (MeCN) Dipolar AproticGood compromise for N-substituted pyrazoles; often fails for NH-pyrazoles without heat.[1]

Module 2: Visual Decision Logic

Before starting a protocol, determine your compound's specific constraints using this flow.

SolventLogic Start START: Analyze Structure CheckNH Is the Pyrazole N-H free? Start->CheckNH CheckF Fluorine Content? CheckNH->CheckF No (N-Substituted) PolarAprotic Use DMSO or DMF (Break H-Bonds) CheckNH->PolarAprotic Yes (NH-Free) FluorousCheck >3 Fluorine Atoms? CheckF->FluorousCheck High F Count StandardOrg DCM, EtOAc, or THF (Standard) CheckF->StandardOrg Low F Count AcidSwitch Protocol A: pH Switching PolarAprotic->AcidSwitch If isolation needed FluorousCheck->StandardOrg No FluorousSolv Use TFE or HFIP (Fluorous Interaction) FluorousCheck->FluorousSolv Yes caption Figure 1: Solvent Selection Decision Tree based on substitution pattern and fluorine density.

Module 3: Advanced Solubilization Protocols

Protocol A: The "pH Swing" (In-Situ Solubilization)

Best for: Process chemistry, purification, and transferring NH-pyrazoles into organic layers.[1]

The Science: NH-pyrazoles are amphoteric.[1] They can be deprotonated (pKa ~14) or protonated (pKa ~2.5).[1] Neutral forms are the least soluble. We force solubility by creating a charged species [3].[1]

Steps:

  • Suspension: Suspend your insoluble pyrazole in a biphasic mixture of DCM (or EtOAc) and Water .[1]

  • Acidification (Option 1): Add 2M HCl dropwise with vigorous stirring.

    • Result: The pyrazolium cation forms (

      
      ) and dissolves into the aqueous layer.[1]
      
    • Action: Separate layers.[1] Wash aqueous layer with DCM.[1] Neutralize aqueous layer with NaOH to precipitate pure solid or extract back into organics.[1]

  • Basification (Option 2): Add 2M NaOH.

    • Result: The pyrazolate anion forms (

      
      ) and dissolves in the aqueous layer.[1]
      
    • Action: Useful if your impurity is acid-sensitive.[1]

Protocol B: The "Fluorous Spike" (For NMR/Reactions)

Best for: Highly fluorinated pyrazoles that precipitate in DMSO.[1]

The Science: Adding a fluorinated alcohol reduces the "solvophobic" effect where the solvent molecules repel the fluorinated solute.

Steps:

  • Place 10 mg of sample in the vial.

  • Add 50 µL of TFE (Trifluoroethanol) . Sonicate for 30 seconds.

    • Observation: The solid should wet and form a slurry or solution.

  • Dilute with 0.5 mL of CDCl3 (for NMR) or DCM (for reactions).

    • Result: The TFE acts as a bridge, keeping the fluorinated compound in solution within the bulk organic solvent.

Module 4: Troubleshooting & FAQ

Q1: My compound dissolves in hot EtOAc, but crashes out instantly upon cooling. How do I recrystallize?

  • Issue: You have a narrow "metastable zone." Fluorinated compounds pack very efficiently (high lattice energy).[1]

  • Fix: Use a solvent/anti-solvent method rather than just cooling.[1] Dissolve in minimal hot Acetone or THF (good solubility).[1] Slowly add Hexane or Water (anti-solvent) while hot until cloudy.[1] Let it cool very slowly in a Dewar flask to grow crystals instead of amorphous powder.

Q2: I need to run a reaction in a non-polar solvent (Toluene), but the pyrazole won't dissolve.

  • Fix: Use a Phase Transfer Catalyst (PTC) .[1] Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB).[1] This helps shuttle the pyrazole into the non-polar phase, especially if you can deprotonate it slightly with a solid base like

    
    .
    

Q3: Why does my pyrazole "oil out" instead of crystallizing?

  • Issue: Common with fluorinated alkyl chains.[1][4] The compound is forming a "fluorous phase" separate from the organic solvent.

  • Fix: You need a solvent with intermediate polarity.[1] Try Isopropyl Alcohol (IPA) or a mixture of IPA/Water (9:1) .[1] The water forces the lattice to form by increasing the interfacial tension of the oil droplets.

Module 5: The Troubleshooting Loop

Use this workflow when standard attempts fail.

Troubleshooting Issue Issue: Precipitation Hypothesis1 H-Bond Aggregation? Issue->Hypothesis1 Hypothesis2 Fluorine Phobicity? Issue->Hypothesis2 Action1 Add H-Bond Breaker (MeOH, DMSO) Hypothesis1->Action1 Action2 Add Fluorous Cosolvent (TFE, HFIP) Hypothesis2->Action2 Result Check Solution Clarity Action1->Result Action2->Result Result->Issue Still Cloudy? (Iterate) caption Figure 2: Iterative troubleshooting loop for persistent solubility issues.

References

  • Ahmed, M., et al. (2023).[1] "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E, 79, 428–431.[1] Link

  • Mykhailiuk, P. K. (2021).[1][5][6] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670-1715.[1][5] Link[1]

  • Foces-Foces, C., et al. (1999).[1][7] "Pyrazoles and their derivatives: Crystal structure and packing." Journal of Chemical Crystallography. (Contextual grounding on pyrazole packing modes).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for HSP theory and "Like Dissolves Like" logic).

Sources

Technical Support Center: Optimizing Fluoroethylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with byproduct formation during the fluoroethylation of pyrazoles.

Mechanistic Overview & Diagnostic Logic

Fluoroethylation of pyrazoles, particularly using reagents like 2-fluoroethyl tosylate (FETos) or 1-bromo-2-fluoroethane, is notoriously prone to side reactions. The ambident nature of the pyrazole ring leads to N1/N2 regioselectivity issues, while the fluoroethyl electrophile is highly susceptible to base-mediated E2 elimination (yielding vinyl fluoride) and SN2 hydrolysis (yielding 2-fluoroethanol)[1].

DiagnosticTree Start Fluoroethylation Byproduct Issue Regio Poor Regioselectivity (N1 vs N2 Isomers) Start->Regio Volatile Volatile Byproducts (Vinyl Fluoride) Start->Volatile Hydrolysis Hydrolysis (2-Fluoroethanol) Start->Hydrolysis SolRegio Optimize Sterics: Use Cs2CO3 or Biocatalytic FEt-SAM Regio->SolRegio SolVol Reduce Base pKa: Lower Temp (<90°C), Adjust Base:Precursor Volatile->SolVol SolHyd Control Moisture: Optimize PTC/Base, Use Hydrous Protocol Hydrolysis->SolHyd

Diagnostic logic tree for troubleshooting pyrazole fluoroethylation byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high ratio of vinyl fluoride and 2-fluoroethanol instead of my alkylated pyrazole?

Causality & Solution: This is driven by the harsh basic conditions typically used to deprotonate the pyrazole. The 2-fluoroethyl leaving group (e.g., tosylate or bromide) is highly sensitive to E2 elimination, forming volatile vinyl fluoride, especially at temperatures above 90°C[1]. Additionally, residual moisture in the presence of a strong base leads to competitive SN2 hydrolysis, forming 2-fluoroethanol[1]. To minimize this, reduce the molar ratio of the base to the precursor, and avoid highly basic counteranions. Optimizing the phase-transfer catalyst (PTC) to base ratio and selecting milder bases (like oxalate or bicarbonate) can significantly suppress E2 elimination[2].

Q2: How can I control the N1 vs. N2 regioselectivity during the alkylation?

Causality & Solution: Pyrazoles exhibit tautomerism, meaning deprotonation yields an ambident nucleophile. Alkylation typically results in a thermodynamic and kinetic mixture of N1 and N2 regioisomers. For chemical control, utilizing bulky bases like Cs2CO3 in polar aprotic solvents (e.g., DMF) can shift the regioselectivity by coordinating the metal cation differently compared to potassium salts, altering the steric environment of the transition state[3]. For absolute regiocontrol (>99%), recent advances in biocatalysis utilize engineered halide methyltransferases and a fluoroethyl selenium analogue of S-adenosylmethionine (FEt-SAM) to achieve strictly regioselective N-alkylation[4].

Q3: Is azeotropic drying strictly necessary for [18F]fluoroethylation?

Causality & Solution: Traditionally, yes, to prevent the hydration of the fluoride ion which drastically reduces its nucleophilicity[2]. However, prolonged drying at high temperatures degrades sensitive pyrazole precursors and promotes volatile byproduct formation. A "hydrous fluoroethylation" protocol—eluting the trapped fluoride with a 2% water/acetonitrile solution directly into the reaction vial containing the pyrazole and Cs2CO3—has been proven to bypass azeotropic drying, reducing synthesis time and thermal degradation byproducts[3].

ReactionPathway Pyr Pyrazole + Base Prod Target: N-Fluoroethyl Pyrazole Pyr->Prod SN2 By3 Byproduct: N2-Regioisomer Pyr->By3 Tautomerization Reagent F-CH2CH2-OTs Reagent->Prod By1 Byproduct: Vinyl Fluoride (E2) Reagent->By1 Base/Heat By2 Byproduct: 2-Fluoroethanol (SN2) Reagent->By2 H2O/Base

Reaction pathway mapping target formation versus competitive byproduct generation.

Step-by-Step Methodologies

Protocol A: Hydrous Fluoroethylation (Minimizing Thermal Degradation)

This protocol avoids azeotropic drying, which is a major culprit in the thermal degradation of base-sensitive pyrazole precursors, thereby minimizing volatile eliminations[3].

  • Preparation: Trap [18F]fluoride on a QMA carbonate cartridge.

  • Elution: Elute the cartridge using a solution of 2% water in acetonitrile (containing K2CO3 and Kryptofix-222) directly into a reaction vial.

  • Reagent Addition: Add the pyrazole precursor (e.g., 2 mg) and Cs2CO3 (approx. 5 mg) dissolved in DMF (0.5 mL) to the un-dried eluate.

  • Alkylation: Introduce 2-fluoroethyl tosylate (FETos) and heat the sealed vial to 85°C for 10 minutes. Critical Step: Do not exceed 90°C to prevent E2 elimination to vinyl fluoride.

  • Quenching & Validation: Quench the reaction with HPLC mobile phase and purify via semi-preparative HPLC. Validate the product fraction against a cold reference standard to confirm the absence of the N2 regioisomer.

Protocol B: Biocatalytic Regioselective Fluoroethylation

For substrates where chemical sterics fail to resolve N1/N2 mixtures, enzymatic cascades offer >99% regioselectivity[4].

  • Cofactor Generation: Incubate S-adenosylhomocysteine (SAH) with 1-bromo-2-fluoroethane and a halide methyltransferase (HMT) to generate the fluoroethyl analogue of SAM in situ.

  • Enzymatic Transfer: Introduce the target pyrazole and an engineered N-methyltransferase (e.g., based on Chloracidobacterium thermophilum enzymes).

  • Incubation: Maintain the reaction at 30°C in a buffered aqueous system (pH 7.5) for 12-24 hours.

  • Extraction & Validation: Extract the strictly regioselective N-fluoroethyl pyrazole using ethyl acetate, leaving unreacted cofactors in the aqueous phase. Confirm regioselectivity via 2D NMR (NOESY/HMBC).

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct formation, serving as a quick-reference guide for reaction optimization[1][2].

Reaction ParameterTarget OptimizationImpact on ByproductsMechanistic Rationale
Temperature 80°C - 85°C↓ Vinyl FluorideTemperatures >90°C provide the activation energy required for base-promoted E2 elimination of the fluoroethyl leaving group.
Base Selection Cs2CO3 or Oxalate↓ Regioisomers, ↓ DecompositionMilder bases reduce the rate of elimination. The large Cs+ cation coordinates differently than K+, often improving steric control over N1/N2 tautomers.
Base:Precursor Ratio < 1.5 : 1↓ Vinyl Fluoride, ↓ 2-FluoroethanolExcess uncoordinated base acts as a hard nucleophile/base, attacking the fluoroethyl chain rather than deprotonating the pyrazole.
Moisture Content Controlled (e.g., 2% H2O)↓ Thermal degradationBypassing azeotropic drying prevents precursor breakdown, though excessive water will drive SN2 hydrolysis to 2-fluoroethanol.

References[4] Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOVTl8r1a1S96VvmAusWIwUWsJUwfacEbGvQ2mFbU43BQJCcv9P5GoPqs13DY0r2W2QOBT_nL7D_H96joIQsshXrMl_TDG-_fXOQTzxa6h0acGv8FamLL78avGuIl-izPVVFV0-0YEiHyeLT4feKjnoc8JvtakXW97gWxb4q_94NsTCa25dOgucaShaC6KwYNUDGmwbISIwy-cms8IB520kqFuqytpdTUpM3GdvP2OgzSByL3ZvZf8RdTrRPx3wyUqwBIM[2] Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh6vm-09Ha6vqu63Cbixu_WaJAdTzZtkroYC_ScDmm08pyoTJ9w-__mrFWEPWngturAbAcNo4oWeQwjjiaWCzWujAWVucvT3aLtx8Xxo2_GJk9aGlfW5z267XMSsdj-AMy9QUl4A==[3] Synthesis and Preclinical Evaluation of[18F]PF04217903, a Selective MET PET Tracer - ChemRxiv -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeAxyxjsJkDOY7nPiNcvkwAm3P_3SCd8PyfXlp5IG5vG2IWob9f23g14XIg5R1S4AdU3qhwq045rUDg2gKNh5WWJtfB87SNqg2YNj5KMBvbOv1Doal5KGOzJ4MUZCNfEbDpuELgjT6EA6-K7d3G-3s45s=[1] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpJImYbeU3Y9kGkfgk2SrlueasgbSuPh7UOnpEzDWlVpbAK7xB52kut7E9aD5Tob_2FHK4-Ua77f_-eFIXHh6pG5EGUL6YWBFEU87fwPuUOUUDtRm4oRaQyIqMUQatrLrRRVO3x1dzXfqxu43sJ6FZgDdLsw6NHP_vYgFU9R7lUI5AWQoES755zj5WzlHCQz1zNcxdJ6Hn5HdYhCrkaB6EeG633uXehcsFlgESw4SiwjeWkyAQ3UJu1x6wjn350KLVRIXFyQ0BbuQCKPH7h6OGql6tvqDPmWpuluSQ7D8=

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction temperature, a critical parameter in achieving desired yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a pyrazole N-alkylation, and how does temperature influence them?

A1: The two most significant challenges in the N-alkylation of unsymmetrical pyrazoles are achieving high product yield and controlling regioselectivity between the N1 and N2 positions.[1][2] Reaction temperature is a pivotal parameter that can be modulated to address both of these issues. Suboptimal temperatures can lead to low or no product yield, while strategic temperature adjustments can significantly influence which nitrogen atom is preferentially alkylated.[2][3]

Q2: How does reaction temperature generally affect the yield of my N-alkylated pyrazole?

A2: If you are observing low to no yield, temperature is a key parameter to investigate. For many standard base-mediated alkylations, reactions are often initiated at room temperature.[1][2] If no reaction is observed, gradually increasing the temperature, for instance to 80°C, can facilitate the reaction.[1][4] However, excessively high temperatures can lead to the formation of side products or degradation of reagents, ultimately reducing the yield.[2]

Q3: Can adjusting the temperature help control the N1/N2 regioselectivity?

A3: Yes, temperature can be a tool to enhance regioselectivity. In some cases, running the reaction at a lower temperature may increase the selectivity for one regioisomer over the other.[1][3] This is often due to the different activation energies required for the formation of the two isomers. The reaction will preferentially proceed through the transition state with the lower energy barrier, a preference that can sometimes be amplified at reduced temperatures.

Q4: Are there alternative methods to traditional heating that can optimize my pyrazole N-alkylation?

A4: Absolutely. If conventional heating methods are not yielding the desired results, several alternative techniques can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and, in some instances, improve yields and minimize side reactions.[1][2]

  • Acid-Catalyzed Alkylation: For certain substrates, an acid-catalyzed approach using trichloroacetimidate electrophiles can proceed efficiently at room temperature, offering a milder alternative to methods requiring strong bases and high temperatures.[2][5][6]

  • Phase Transfer Catalysis (PTC): PTC can be highly effective, sometimes even under solvent-free conditions, which simplifies work-up and can lead to high yields.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

You are observing minimal to no formation of your desired N-alkylated pyrazole.

start Low/No Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Is the base strong enough and anhydrous? - Is the alkylating agent reactive (I > Br > Cl)? - Are all reagents pure and not degraded? start->check_reagents check_solubility Step 2: Assess Solubility - Are the pyrazole and base fully dissolved? - Consider polar aprotic solvents (DMF, DMSO). check_reagents->check_solubility Reagents OK optimize_temp Step 3: Optimize Reaction Temperature - Did the reaction start at room temperature? - If no reaction, incrementally increase temperature (e.g., to 50°C, then 80°C). - Monitor for product formation and side products. check_solubility->optimize_temp Solubility OK consider_alternatives Step 4: Consider Alternative Methods - Microwave-Assisted Synthesis - Acid-Catalyzed Alkylation - Phase Transfer Catalysis optimize_temp->consider_alternatives Still Low Yield

Caption: A systematic workflow for troubleshooting low yields in pyrazole N-alkylation.

  • Re-evaluate Your Reagents:

    • Base: The base is critical for deprotonating the pyrazole. Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃) and that it is anhydrous.[1] A slight excess of the base is often beneficial.[1]

    • Alkylating Agent: The reactivity of the alkylating agent is dependent on the leaving group, with a general trend of I > Br > Cl.[1] If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Assess Solubility: Poor solubility of either the pyrazole starting material or the base can significantly impede the reaction. Ensure you are using a solvent in which all components are adequately dissolved. Polar aprotic solvents like DMF and DMSO are often good choices.[1][2]

  • Systematic Temperature Screening:

    • Begin the reaction at room temperature and monitor for progress using TLC or LC-MS.

    • If no product is formed after a reasonable time, incrementally increase the temperature (e.g., to 50°C) and continue monitoring.

    • If the reaction is still sluggish, a further increase to 80°C may be necessary.[1] Be mindful that higher temperatures can also promote the formation of undesired side products.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Your reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate.

start Poor Regioselectivity sterics Consider Steric Hindrance - Alkylation often favors the less sterically hindered nitrogen. - Can a bulkier alkylating agent or pyrazole substituent be used? start->sterics solvent Change the Solvent - Polar aprotic solvents (DMF, DMSO) can favor a single isomer. - Fluorinated alcohols (TFE, HFIP) can dramatically improve selectivity. sterics->solvent base_catalyst Alter the Base/Catalyst System - K₂CO₃ in DMSO is known to favor N1-alkylation. - MgBr₂ has been shown to favor N2-alkylation. solvent->base_catalyst temperature Adjust Reaction Temperature - Lowering the temperature may increase selectivity for one isomer. base_catalyst->temperature

Caption: Key factors to consider for improving regioselectivity in pyrazole N-alkylation.

  • Leverage Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][2][5] If your desired isomer is at the more accessible nitrogen, using a bulkier alkylating agent can enhance selectivity.

  • Modify the Solvent System:

    • Polar Aprotic Solvents: Solvents such as DMF and DMSO are excellent starting points as they often favor the formation of a single regioisomer.[1][2]

    • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly improve regioselectivity in certain cases.[1][2]

  • Screen Different Bases and Catalysts: The choice of base is critical. For example, potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1][2][7] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[1]

  • Temperature Adjustment for Selectivity: As a final optimization step, investigate the effect of temperature. Running the reaction at a lower temperature (e.g., 0°C or room temperature) may favor the kinetic product, potentially leading to higher regioselectivity.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation with Temperature Screening

This protocol provides a general method for the N-alkylation of a pyrazole using an alkyl halide and a carbonate base, incorporating a temperature screening step.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Alkyl halide (1.1 eq)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Temperature Optimization: If the reaction is slow or incomplete, gradually heat the mixture to 50-80°C and continue to monitor.

  • Upon completion, cool the reaction to room temperature and pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

prep 1. Preparation - Add pyrazole and base to anhydrous solvent under inert atmosphere. deprotonation 2. Deprotonation - Stir at room temperature for 15-30 min. prep->deprotonation addition 3. Alkylating Agent Addition - Add alkyl halide dropwise. deprotonation->addition reaction 4. Reaction & Monitoring - Stir at desired temperature (RT to 80°C). - Monitor by TLC/LC-MS. addition->reaction workup 5. Workup - Quench with water and extract with organic solvent. reaction->workup purification 6. Purification - Dry, concentrate, and purify by column chromatography. workup->purification

Caption: General experimental workflow for the base-mediated N-alkylation of pyrazoles.

Data Summary Table

ParameterGeneral RecommendationTroubleshooting ActionPotential Outcome
Reaction Temperature Start at Room TemperatureIf no reaction, increase to 50-80°CIncreased reaction rate and yield
For selectivity, consider lower temperaturesDecrease temperature to 0°C or RTMay improve N1/N2 ratio
Base K₂CO₃, Cs₂CO₃, NaHUse a stronger or more soluble baseImproved deprotonation and yield
Solvent DMF, DMSO, AcetonitrileSwitch to fluorinated alcohols (TFE, HFIP)Enhanced regioselectivity
Alkylating Agent Alkyl Bromide or IodideSwitch from Chloride to Bromide/IodideIncreased reactivity and yield

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting low conversion rates in pyrazole cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Pyrazole Cyanation Reactions

Executive Summary & Diagnostic Logic

Cyanation of pyrazoles is deceptively difficult. Unlike simple aryl halides, pyrazoles present a "double-edged sword": they are electron-rich (making oxidative addition slow) and possess coordinating nitrogens (which poison catalysts).

If you are experiencing low conversion , your reaction is likely failing due to one of three specific failure modes. Use the diagnostic logic below to identify your issue before changing parameters randomly.

Diagnostic Decision Tree (Graphviz)

DiagnosticTree Start START: Low Conversion (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SideRxn Yes: SM Consumed, No Product CheckSM->SideRxn Yes Stalled No: SM Remains (Reaction Stalled) CheckSM->Stalled No Hydrolysis Check LCMS for Amide/Acid (Nitrile Hydrolysis) SideRxn->Hydrolysis Dehal Check LCMS for M-X mass (Reductive Dehalogenation) SideRxn->Dehal ColorCheck Did reaction turn black immediately? Stalled->ColorCheck BlackYes Yes: Pd Black Precipitated (Ligand Dissociation) ColorCheck->BlackYes Yes BlackNo No: Solution is clear/brown ColorCheck->BlackNo No Poison Catalyst Poisoning by Pyrazole N or CN- BlackNo->Poison

Figure 1: Diagnostic logic for identifying the root cause of catalytic failure in pyrazole cyanation.

Critical Failure Modes & Solutions

Failure Mode A: Catalyst Poisoning (The "N-H" Effect)

Symptoms: Reaction stalls early (e.g., 10-20% conversion); catalyst remains in solution but is inactive. Mechanism: The pyrazole nitrogen (especially in N-H pyrazoles) is a potent


-donor. It displaces the phosphine ligand on Palladium, forming a stable, unreactive Pd(Pyrazole)4 complex.
Solution: 
  • Protect the Nitrogen: If possible, perform cyanation on an N-alkyl or N-SEM protected pyrazole.

  • Steric Bulk: Use bulky biaryl phosphine ligands (e.g., XPhos , tBuXPhos ) or chelating ligands with large bite angles (dppf , Xantphos ). These prevent the approach of the pyrazole nitrogen to the metal center.

Failure Mode B: Cyanide Saturation

Symptoms: Reaction never starts; immediate precipitation of Pd-black. Mechanism: Cyanide (


) is a strong ligand. If the concentration of free cyanide in solution is too high, it forms [Pd(CN)4]2-, which is catalytically dead because it cannot undergo oxidative addition.
Solution: 
  • Use Zn(CN)2: Zinc cyanide has low solubility in organic solvents.[1] It releases cyanide ions slowly ("slow release"), maintaining a low steady-state concentration that allows the catalytic cycle to proceed without poisoning the metal.

  • Avoid NaCN/KCN: Unless you are using phase-transfer conditions or specific Ni-catalysts.

Failure Mode C: Reductive Dehalogenation

Symptoms: SM is consumed, but the product is the des-halo pyrazole (M-Br mass). Mechanism: Often caused by excessive heating in solvents like DMF/DMAc, which can act as hydride sources, or presence of water. Solution:

  • Switch Solvent: Use anhydrous NMP or 1,4-Dioxane.

  • Additives: Addition of 10-20 mol% Zn metal dust can help maintain the active Pd(0) species without promoting hydrodehalogenation.

Experimental Protocols

We recommend two distinct protocols depending on your substrate's sensitivity and your lab's setup.

Protocol A: The "Robust Standard" (Zn(CN)2 / Pd-dppf)

Best for: General screening, thermally stable substrates.

ComponentEquivalentsNotes
Substrate 1.0 equivBromo- or Iodopyrazole
Zn(CN)2 0.6 equivToxic. Handle in fume hood.
Pd(dppf)Cl2 5 mol%Robust, air-stable precatalyst.
Zn Dust 10 mol%Optional: Scavenges O2, keeps Pd active.
Solvent DMAc or DMFConcentration: 0.2 M
Temp/Time 100-120°C4-16 hours

Step-by-Step:

  • Charge a reaction vial with the pyrazole halide, Zn(CN)2, Pd(dppf)Cl2, and Zn dust.

  • Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add anhydrous DMAc via syringe.

  • Heat to 120°C. Note: Conversion often spikes only after reaching >80°C.

  • Workup (Safety Critical): Cool to RT. Dilute with EtOAc. Add 10% NaOH or diluted bleach to the aqueous wash to quench remaining cyanide.

Protocol B: The "Green & Mild" (K4[Fe(CN)6] / Pd-XPhos)

Best for: N-H pyrazoles, temperature-sensitive substrates, avoiding toxic zinc salts.

ComponentEquivalentsNotes
Substrate 1.0 equivChloropyrazoles (requires XPhos) or Bromides
K4[Fe(CN)6] 0.25 equivNon-toxic source. (0.25 eq provides 1.5 eq CN)
XPhos Pd G2 2-4 mol%Precatalyst ensures rapid activation.
Base 1.0 equivNa2CO3 or K2CO3
Solvent 1,4-Dioxane/H2ORatio 1:1 or 4:1. Water is required.
Temp/Time 80-100°C2-8 hours

Step-by-Step:

  • Charge vial with substrate, K4[Fe(CN)6]•3H2O, Base, and XPhos Pd G2.

  • Add Dioxane and degassed Water.

  • Heat to 90°C. The biphasic nature helps modulate cyanide release.

Mechanistic Visualization

Understanding where the cycle breaks is key to troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PoisonCN DEAD END: [Pd(CN)4]2- (Cyanide Saturation) Pd0->PoisonCN Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 PoisonN DEAD END: Pd-N(Pyrazole) Complex (Ligand Displacement) OxAdd->PoisonN N-H Pyrazole (No bulky ligand) RedElim Reductive Elimination (Ar-CN + Pd0) TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle and primary points of failure (dashed red lines).

FAQ: Specific Troubleshooting

Q: My reaction works for the bromo-pyrazole but fails completely for the chloro-pyrazole. Why? A: Aryl chlorides have a much higher activation energy for oxidative addition. The standard Pd(dppf)Cl2 is rarely active enough for chlorides. Switch to Protocol B using XPhos Pd G2 or BrettPhos Pd G2 , which are specifically designed to activate aryl chlorides [1].

Q: I see a new spot on TLC that is very polar, but it's not the nitrile. A: This is likely the primary amide (


). Nitriles attached to electron-rich heterocycles are susceptible to hydrolysis, especially if water is present and the reaction is heated for too long. Ensure your solvents are dry (for Protocol A) or reduce the reaction time.

Q: Can I use CuCN instead of Pd? A: Yes, via the Rosenmund-von Braun reaction. However, this requires stoichiometric Copper (1.0-2.0 equiv) and high temperatures (160-180°C). This is generally harsh and often leads to decomposition of sensitive pyrazoles. It is only recommended if Pd catalysis fails due to specific chelation issues.

Q: How do I safely dispose of the reaction waste? A: Never pour cyanide waste down the drain.

  • Collect all aqueous and organic waste in a dedicated container.

  • Treat the waste with bleach (sodium hypochlorite) or hydrogen peroxide at pH >10 to oxidize

    
     to cyanate (
    
    
    
    ), which is less toxic.
  • Test for residual cyanide using test strips before disposal as hazardous chemical waste.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[2] Organic Letters, 17(2), 202–205.[3]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389.

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[3] The Journal of Organic Chemistry, 70(4), 1508–1510.

  • Yan, G., et al. (2015). Recent Advances in the Synthesis of Aryl Nitriles from Aryl Halides. Advanced Synthesis & Catalysis, 357(7), 1333-1350.

Sources

Technical Support Center: Crystallization of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile .

This molecule presents a classic dichotomy in physical organic chemistry: it possesses a highly polar, rigid pyrazole-3-carbonitrile core capable of strong dipole-dipole interactions, paired with a flexible, electronegative 2-fluoroethyl tail. This structural combination disrupts crystal lattice packing energies and frequently leads to kinetic trapping, most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [1].

This guide provides field-proven, self-validating methodologies to ensure phase purity, optimal crystal habit, and high yield.

Part 1: Physicochemical & Thermodynamic Profiling

Before initiating any crystallization, we must establish the thermodynamic boundaries of the system. The data below dictates our solvent selection and cooling trajectory.

Table 1: Molecular Impact on Crystallization Behavior
Structural FeaturePhysicochemical ImplicationCrystallization Challenge
Pyrazole-3-carbonitrile Core High polarity; strong affinity for protic and polar aprotic solvents.Risk of solvent entrapment (solvates) in the crystal lattice.
2-Fluoroethyl Tail Increased lipophilicity and conformational flexibility.High activation energy for primary nucleation; drives LLPS in anti-solvents.
Low Molecular Weight Rapid diffusion rates in solution.Fast supersaturation generation leads to kinetic trapping rather than ordered growth.
Table 2: Thermodynamic Data (EtOAc / Heptane 1:2 v/v System)

Note: Ethyl Acetate (EtOAc) acts as the solvent, while Heptane acts as the anti-solvent. This system provides the optimal solubility gradient for pyrazole derivatives [2].

Temperature (°C)Equilibrium Solubility (mg/mL)Metastable Zone Width (MSZW) Limit (°C)
50 18542
40 11031
20 3512
5 8N/A (Terminal Isolation Temp)

Part 2: Core Methodology – Seeded Anti-Solvent Cooling Crystallization

To bypass the high activation energy required for primary nucleation and prevent the system from crossing the spinodal curve (which causes oiling out), we utilize a seeded anti-solvent cooling crystallization approach [3].

This protocol is a self-validating system : the survival and growth of the added seeds act as real-time confirmation that the system is correctly positioned within the Metastable Zone Width (MSZW).

Step-by-Step Protocol
  • Dissolution: Suspend crude 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile in EtOAc (5 volumes) and heat to 50°C under moderate agitation (400 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer. Causality: This removes foreign particulates that could act as uncontrolled primary nucleation sites, ensuring we control the nucleation kinetics entirely via our seeds.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (5 volumes) over 30 minutes while maintaining the temperature at 50°C.

  • Cooling to Seeding Temperature: Cool the reactor to 40°C at a rate of 0.5°C/min. The solution is now supersaturated but within the MSZW.

  • Seeding (The Validation Step): Add 1-2 wt% of pure, milled 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile seeds.

    • Self-Validation Check: Observe the suspension for 15 minutes. If seeds dissolve, the system is undersaturated (stop and add more heptane). If the system turns cloudy instantly, supersaturation is too high (heat to redissolve). The seeds must remain suspended and visually grow.

  • Anti-Solvent Addition (Phase 2): Dose the remaining Heptane (5 volumes) over 2 hours at 40°C to drive secondary nucleation and crystal growth.

  • Controlled Cooling: Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min to maximize depletion of the supersaturation without inducing secondary rapid nucleation.

  • Isolation: Filter the slurry via vacuum filtration, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C until constant weight.

Process Visualization

CrystallizationWorkflow Start Crude 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile Dissolve Dissolution in EtOAc (50°C) Start->Dissolve Filter Polish Filtration (0.22 µm) Dissolve->Filter Remove insoluble impurities AntiSolvent Heptane Addition (to MSZW) Filter->AntiSolvent Seed Seed Addition (1-2 wt%) AntiSolvent->Seed Enter Metastable Zone Cooling Controlled Cooling (0.1 °C/min) Seed->Cooling Induce secondary nucleation Isolate Filtration & Washing Cooling->Isolate Product Pure Crystalline API Intermediate Isolate->Product

Fig 1. Seeded anti-solvent cooling crystallization workflow for fluorinated pyrazole derivatives.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen, and how do I fix it?

The Causality: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturation is generated so rapidly that the system crosses the binodal curve (solubility limit) and hits the spinodal curve before the molecules have the kinetic energy and time to orient into a crystal lattice [1]. Because the 2-fluoroethyl group is highly flexible, it sterically hinders rapid lattice formation, making this molecule highly prone to LLPS [2]. The Solution:

  • Reduce the driving force: Lower the anti-solvent addition rate and the cooling rate.

  • Implement Seeding: You must seed the solution before it reaches the spinodal decomposition point. Introduce seeds immediately after crossing the binodal curve (within the MSZW) to provide a low-energy template for the molecules to deposit onto, bypassing the oil phase entirely.

LLPSTroubleshooting Issue Issue: Oiling Out (LLPS) Detected CheckSupersat Is supersaturation rate too high? Issue->CheckSupersat ReduceRate Decrease cooling/anti-solvent rate CheckSupersat->ReduceRate Yes CheckSeed Was seeding inside the MSZW? CheckSupersat->CheckSeed No Success Crystalline Suspension Achieved ReduceRate->Success AdjustSeed Seed at higher temp (near binodal) CheckSeed->AdjustSeed No CheckSeed->Success Yes AdjustSeed->Success

Fig 2. Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (oiling out).

Q2: I am failing residual solvent testing. Why is Ethyl Acetate getting trapped in the crystals?

The Causality: The nitrile group (-C≡N) on the pyrazole ring is a strong hydrogen bond acceptor and highly polar. If crystal growth occurs too rapidly, the lattice closes around the EtOAc solvent molecules before they can diffuse away from the growing crystal face. The Solution: Implement Temperature Cycling (Ostwald Ripening) . After reaching 20°C during your cooling phase, heat the slurry back up to 30°C, hold for 1 hour, and cool back to 20°C. This process selectively dissolves the imperfect, rapidly formed crystals (which contain the trapped solvent) and redeposits the solute onto the larger, thermodynamically stable, defect-free crystals.

Q3: My filtration takes hours because the crystals are fine, microscopic needles. How can I improve the crystal habit?

The Causality: Fine needles are a hallmark of high primary nucleation rates and poor secondary growth. When supersaturation is high, the molecule grows rapidly along its fastest-growing crystallographic axis (typically the axis aligned with the dipole moment of the carbonitrile group), resulting in needles [3]. The Solution: Shift the process from nucleation-dominated to growth-dominated.

  • Increase the seed load from 1% to 3%. More seeds mean more surface area for the solute to deposit onto, which reduces the local supersaturation faster and prevents new needle formation.

  • Increase the agitation speed slightly (e.g., from 400 to 500 rpm) to improve bulk mixing and ensure uniform supersaturation distribution, preventing localized pockets of high concentration where needles spawn.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation (LLPS)." Mettler Toledo AutoChem Library. Available at:[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes / MDPI, 2019. Available at:[Link]

  • Flynn, A. J., et al. "Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization." ACS Omega, 2022. Available at:[Link]

Validation & Comparative

Analytical Comparison Guide: 1D 1H NMR vs. 1H{19F} Decoupled NMR for 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 2-fluoroethyl moiety into pyrazole cores is a prevalent strategy in modern drug discovery and radiochemistry (e.g., 18F-PET tracers) to modulate lipophilicity and metabolic stability. However, the structural verification of intermediates like 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile presents a distinct analytical bottleneck. The 100% natural abundance and spin-1/2 nature of the 19F nucleus induce massive scalar couplings with adjacent protons.

This guide objectively compares the analytical performance of Standard 1D 1H NMR against 1H{19F} Decoupled NMR . By analyzing the causality behind spin-spin interactions and providing field-proven experimental protocols, this guide demonstrates how 19F-decoupling serves as a superior methodology for resolving spectral ambiguity, increasing signal-to-noise (S/N) ratios, and ensuring precise quantitative integration.

The Causality of Spectral Complexity

To understand why standard proton NMR struggles with this compound, we must examine the quantum mechanical causality of the 19F nucleus. Fluorine-19 possesses a high gyromagnetic ratio and a nuclear spin of I = 1/2[2]. Because it is 100% naturally abundant, every molecule in the sample exhibits highly efficient 1H-19F scalar coupling.

In 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile, the fluoroethyl group (-CH2-CH2-F) creates a heavily coupled spin system[1, 3]:

  • Geminal Coupling (

    
    ):  The protons directly adjacent to the fluorine atom experience a massive through-bond electron spin polarization, resulting in a coupling constant of ~47.0 Hz.
    
  • Vicinal Coupling (

    
    ):  The protons on the nitrogen-bound carbon experience a long-range coupling of ~27.5 Hz, dictated by the Karplus relationship.
    

When these large heteronuclear couplings overlap with the standard vicinal proton-proton couplings (


 ≈ 4.8 Hz) of the ethylene bridge, the signals split into complex "doublet of triplets" (dt). This extensive splitting distributes the total signal integral across 6 distinct peaks per methylene group, drastically lowering the S/N ratio and mimicking the appearance of co-eluting impurities.

G F 19F Nucleus (Spin 1/2, 100% Abundance) CH2_gem Geminal Protons (-CH2-F) δ ~4.75 ppm F->CH2_gem ²J_HF ≈ 47 Hz CH2_vic Vicinal Protons (N-CH2-) δ ~4.45 ppm F->CH2_vic ³J_HF ≈ 28 Hz CH2_gem->CH2_vic ³J_HH ≈ 4.8 Hz Multiplet1 Doublet of Triplets (dt) Complex Multiplet CH2_gem->Multiplet1 Multiplet2 Doublet of Triplets (dt) Complex Multiplet CH2_vic->Multiplet2

Logic of 1H-19F spin-spin coupling in the 2-fluoroethyl group causing complex multiplet formation.

Methodology Comparison: Standard 1H vs. 1H{19F} NMR

To resolve this complexity, 1H{19F} Decoupled NMR applies a continuous or composite radiofrequency (RF) pulse at the specific resonance frequency of the 19F nucleus during the acquisition of the 1H Free Induction Decay (FID). This forces the 19F spins to rapidly transition between their α and β spin states, effectively averaging their magnetic contribution to zero.

Performance Metrics Comparison
MetricStandard 1D 1H NMR1H{19F} Decoupled NMR
Spectral Clarity Poor. Severe overlap of multiplet "legs" with baseline noise.Excellent. Multiplets collapse into sharp, easily identifiable triplets.
Signal-to-Noise (S/N) Low. Signal intensity is diluted across 6+ peaks per CH2 group.High. Signal intensity is concentrated into 3 peaks, effectively doubling peak height.
Integration Accuracy Moderate. Broad multiplets make defining integration limits difficult.High. Sharp peaks allow for precise baseline integration, critical for purity analysis.
Hardware Requirements Standard single-tune or dual-tune probe.Requires a probe capable of simultaneous 1H observation and 19F irradiation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following workflow establishes a self-validating system for acquiring both spectra. The protocol uses internal checks to verify decoupling efficiency.

Step 1: Sample Preparation Dissolve 5-10 mg of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile in 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Validation Check: The solution must be completely free of particulates to ensure optimal magnetic field homogeneity (shimming).

Step 2: Probe Tuning and Matching (Critical) Insert the sample into a spectrometer equipped with a 1H/19F capable probe (e.g., a 400 MHz or 600 MHz system). Tune and match the 1H channel to ~400.13 MHz. Crucially, tune the decoupling channel to the 19F frequency (~376.5 MHz). Causality: Failure to properly tune the 19F channel will result in off-resonance RF power reflection, leading to incomplete decoupling and residual peak broadening.

Step 3: 19F Offset Calibration Acquire a rapid 1D 19F NMR spectrum (zg pulse program). Identify the chemical shift of the fluoroethyl fluorine (typically around -220 ppm). Set the decoupler offset frequency (O2) exactly to this value.

Step 4: Acquisition of Spectra

  • Standard 1H: Run a standard proton sequence (zg30). Accumulate 16 scans.

  • 1H{19F} Decoupled: Switch to an inverse-gated decoupling sequence (zgig or equivalent). Set the decoupling nucleus to 19F and apply the calibrated O2 offset. Use a composite pulse decoupling scheme (e.g., WALTZ-16 or GARP). Accumulate 16 scans.

Step 5: Validation of Decoupling Efficiency Process both FIDs. In the 1H{19F} spectrum, inspect the signal at ~4.75 ppm. Validation Check: The massive 47 Hz splitting must be completely absent, leaving only a clean triplet (


 = 4.8 Hz). If residual doublet character remains, the 19F decoupling power (e.g., pl4 in Bruker systems) must be incrementally increased.

Workflow Prep 1. Sample Prep (Clear CDCl3 Solution) Tune 2. Probe Tuning (Match 1H & 19F) Prep->Tune Calib 3. 19F Calibration (Set O2 Offset) Tune->Calib Acq1 4a. Standard 1H (zg30 sequence) Calib->Acq1 Acq2 4b. 1H{19F} Decoupled (zgig sequence) Calib->Acq2 Process 5. Data Processing & Validation Acq1->Process Acq2->Process

Step-by-step self-validating workflow for acquiring comparative 1H and 1H{19F} decoupled NMR spectra.

Quantitative Data Presentation

The following table summarizes the expected experimental NMR data derived from authoritative structural analyses of analogous fluoroethyl pyrazole derivatives [1, 3]. The comparison clearly illustrates the simplification achieved by the 1H{19F} decoupled methodology.

Proton AssignmentChemical Shift (δ, ppm)Standard 1H Multiplicity & Coupling1H{19F} Decoupled Multiplicity & Coupling
Pyrazole H5 ~7.60Doublet (d),

= 2.4 Hz
Doublet (d),

= 2.4 Hz
Pyrazole H4 ~6.75Doublet (d),

= 2.4 Hz
Doublet (d),

= 2.4 Hz
CH2-F (Geminal) ~4.75Doublet of triplets (dt),

= 47.0 Hz,

= 4.8 Hz
Triplet (t),

= 4.8 Hz
N-CH2 (Vicinal) ~4.45Doublet of triplets (dt),

= 27.5 Hz,

= 4.8 Hz
Triplet (t),

= 4.8 Hz

Note: The pyrazole ring protons (H4 and H5) are too distant from the fluorine atom (> 4 bonds) to exhibit observable scalar coupling, hence their multiplicity remains unchanged between the two techniques.

Conclusion

For drug development professionals synthesizing fluorinated pyrazoles like 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile, relying solely on standard 1D 1H NMR introduces unnecessary risk regarding purity assessment and structural confirmation. The 1H{19F} Decoupled NMR methodology is objectively superior. By neutralizing the massive 47 Hz and 27.5 Hz heteronuclear couplings, it transforms convoluted multiplets into easily interpretable first-order splitting patterns, thereby establishing a higher standard of analytical trustworthiness.

References

  • Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. ChemRxiv. Available at:[Link]

  • Mechanistic Investigations into Diastereodivergent Synthesis of 1,2-Chlorofluoroalkanes and their SN2 Reactivity. University of Bristol Research Portal. Available at:[Link]

  • Solid-State NMR Characterization of a PET Ligand Binding Sites in AD Tau Fibrils. DSpace@MIT. Available at:[Link]

Structural Validation Guide: 13C NMR Characterization of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This guide provides a technical framework for the structural validation of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (CAS: 1427013-72-6 analog). As a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules, the precise characterization of the N-fluoroethyl moiety is essential.

While 1H NMR is often crowded by alkyl overlap, 13C NMR offers a superior performance advantage: the detection of Carbon-Fluorine (


) scalar coupling . This phenomenon acts as a built-in molecular "fingerprint," allowing researchers to distinguish this product from non-fluorinated impurities (e.g., des-fluoro ethyl analogs) or regioisomers without requiring exogenous reference standards.

Comparative Performance Analysis

The following table compares the 13C NMR profile of the target molecule against its two most common process impurities/alternatives: the non-fluorinated 1-ethyl analog and the 1-(2-bromoethyl) precursor.

Table 1: Structural Differentiators (Solvent: CDCl₃)
FeatureTarget Product (1-(2-fluoroethyl)-...)Alternative A (Control) (1-ethyl-...)Alternative B (Precursor) (1-(2-bromoethyl)-...)
Terminal Alkyl Carbon ~82.0 ppm (Doublet) Definitive Marker~15.5 ppm (Singlet)~30.0 ppm (Singlet)
Coupling Constant (

)
170.0 – 172.0 Hz N/A (0 Hz)N/A (0 Hz)
N-Methylene Carbon ~52.0 ppm (Doublet) ~47.0 ppm (Singlet)~53.0 ppm (Singlet)
Coupling Constant (

)
20.0 – 22.0 Hz N/A (0 Hz)N/A (0 Hz)
Nitrile Carbon (CN) ~113.5 ppm (Singlet)~113.5 ppm (Singlet)~113.5 ppm (Singlet)
Validation Confidence High (Self-validating via splitting)Medium (Requires chemical shift match)Medium (Shift dependent)

Analyst Note: The presence of the doublet at ~82 ppm with a large coupling constant (~171 Hz) is the "Go/No-Go" criteria for release testing. If this signal appears as a singlet, the fluorination failed.

Detailed Chemical Shift Data & Assignment

The following data represents the expected chemical shifts derived from empirical substituent effects and literature consensus for 1-substituted pyrazoles in Chloroform-d (


).
Table 2: 13C NMR Assignment (100 MHz, CDCl₃)
PositionCarbon TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C-1'

(Fluoromethyl)
81.8 Doublet (

)
171.5 (

)
Directly attached to F; strong deshielding.
C-2'

(N-Methylene)
51.5 Doublet (

)
21.0 (

)
Attached to N1; split by F (2 bonds away).
C-3

(Quaternary)
126.5 Singlet (

)
< 2.0Attached to CN; weak intensity.
C-4

(Methine)
110.2 Singlet (

)
-Upfield pyrazole carbon.
C-5

(Methine)
132.8 Singlet (

)
-Downfield pyrazole carbon (adj. to N).
CN

(Nitrile)
113.4 Singlet (

)
-Characteristic nitrile region.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthy data (E-E-A-T), follow this specific acquisition protocol. This method accounts for the long relaxation times of the quaternary nitrile carbon and the splitting of the alkyl signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ .

    • Why CDCl₃? It minimizes solvent viscosity, sharpening the splitting patterns of the

      
       groups compared to DMSO-d6.
      
    • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KF) from the fluorination step, which can cause line broadening.

  • Instrument Parameters (400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 240 ppm (approx -10 to 230 ppm).

    • Relaxation Delay (

      
      ):  Set to 3.0 - 5.0 seconds .
      
      • Criticality: The Nitrile (CN) and C3 carbons are quaternary and relax slowly. A short

        
         (e.g., 1s) will suppress these peaks, leading to false-negative structural identification.
        
    • Scans (NS): Minimum 512 scans (due to splitting distributing signal intensity).

  • Processing & Calibration:

    • Apply an exponential window function (Line Broadening = 1.0 Hz).

    • Reference: Calibrate the center line of the CDCl₃ triplet to 77.16 ppm .

Structural Logic & Decision Tree

The following diagram illustrates the logical workflow for confirming the structure based on the spectral data.

NMR_Logic Start Acquire 13C{1H} Spectrum CheckRegion1 Inspect 80-85 ppm Region Start->CheckRegion1 IsDoublet Is a Doublet Present? CheckRegion1->IsDoublet CalcJ Calculate Coupling (J) IsDoublet->CalcJ Yes Fail1 STOP: No Fluorine Incoporated (Check for Chloride/Bromide) IsDoublet->Fail1 No (Singlet/Absent) CheckJVal Is J ≈ 170 Hz? CalcJ->CheckJVal ConfirmF CONFIRMED: CH2-F Moiety CheckJVal->ConfirmF Yes Fail2 STOP: Incorrect Fluorine Environment (e.g., CF3 or Aromatic F) CheckJVal->Fail2 No (<150 or >200) CheckRegion2 Inspect 110-115 ppm Region ConfirmF->CheckRegion2 HasCN Signal Present? CheckRegion2->HasCN Final VALIDATED STRUCTURE: 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile HasCN->Final Yes Fail3 STOP: Missing Nitrile Group HasCN->Fail3 No

Caption: Logical workflow for validating the fluorinated pyrazole intermediate using 13C NMR spectral features.

References

  • Gable, K. (2022).[1] 13C NMR Chemical Shifts. Oregon State University. Available at: [Link] (Accessed: 2023-10-26). Provides authoritative tables for solvent referencing (CDCl3 @ 77.16 ppm) and nitrile shift ranges.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Foundational text on the metabolic stability and NMR properties of fluoroethyl groups.
  • ACD/Labs. (2023). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link] (Accessed: 2023-10-26). Validates the coupling constant ranges for aliphatic C-F bonds (

    
     ~160-180 Hz).
    
  • PubChem. (2023). 1-ethyl-1H-pyrazole-3-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed: 2023-10-26). Source for the non-fluorinated control structure data.

  • Claramunt, R. M., et al. (2001). 13C NMR study of pyrazoles. Magnetic Resonance in Chemistry. Reference for pyrazole ring carbon chemical shifts (C3/C4/C5).

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile. In the absence of direct, published fragmentation data for this specific molecule, this document synthesizes established principles of mass spectrometry, known fragmentation patterns of pyrazole and nitrile-containing compounds, and best practices in LC-MS method development for polar small molecules. Our objective is to provide researchers, scientists, and drug development professionals with a robust analytical framework for the characterization of this and structurally related compounds.

Introduction: The Analytical Challenge of Novel Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical development, exhibiting a wide range of biological activities.[1] The specific compound, 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile, incorporates several features that present a unique analytical challenge: a polar pyrazole ring, a flexible fluoroethyl side chain, and a reactive carbonitrile group. Understanding its behavior under typical LC-MS conditions is crucial for pharmacokinetic studies, metabolite identification, and quality control.

The polarity of this molecule suggests that conventional reversed-phase liquid chromatography (RPLC) may provide insufficient retention.[2] Therefore, alternative chromatographic strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are often better suited for such analyses. This guide will propose a HILIC-based LC-MS/MS methodology and predict the resulting fragmentation pathways under collision-induced dissociation (CID).

Proposed Analytical Workflow

A robust analytical method for 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The following workflow is proposed as a starting point for method development.

G cluster_0 Sample Preparation cluster_1 LC Separation (HILIC) cluster_2 MS Detection Sample Analyte in Biological Matrix (e.g., Plasma) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Injection Injection of Extracted Sample SPE->Injection Reconstitution in ACN/H2O HILIC_Column HILIC Column (e.g., BEH Amide) Injection->HILIC_Column Gradient Acetonitrile/Aqueous Ammonium Formate Gradient HILIC_Column->Gradient ESI Electrospray Ionization (ESI) Positive Mode Gradient->ESI MS1 Full Scan MS (Q1) (Identify Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation in Q2) MS1->CID MS2 Product Ion Scan (Q3) (Detect Fragment Ions) CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Data Acquisition & Interpretation

Caption: Proposed LC-MS/MS workflow for the analysis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile.

Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, providing a solid foundation for the analysis of polar, nitrogen-containing small molecules.

Sample Preparation: Protein Precipitation

For initial method development, a simple and effective protein precipitation is recommended to remove the bulk of matrix interferences.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of 90:10 (v/v) acetonitrile/water for injection onto the HILIC column.

Causality: Acetonitrile is a common choice for protein precipitation as it efficiently removes proteins while being compatible with HILIC mobile phases. Reconstitution in a high percentage of organic solvent is crucial for good peak shape in HILIC.[3]

Liquid Chromatography: HILIC Method

Given the polar nature of the analyte, a HILIC method is proposed to achieve adequate retention and separation from other polar matrix components.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Causality: An amide-based HILIC column provides robust retention for a wide range of polar compounds. The use of an acidic mobile phase with ammonium formate helps to ensure consistent ionization in positive mode ESI and improve peak shape.[4]

Mass Spectrometry: Triple Quadrupole MS/MS

A triple quadrupole mass spectrometer is ideal for this application, offering high sensitivity and selectivity for quantitative analysis via Multiple Reaction Monitoring (MRM).[5]

  • Mass Spectrometer: Sciex 7500 or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: +5500 V

  • Collision Gas (CAD): Nitrogen, set to medium

  • Scan Type: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation analysis)

Causality: ESI in positive mode is well-suited for nitrogen-containing heterocyclic compounds like pyrazoles, which readily accept a proton.[5] The source parameters are optimized for efficient desolvation and ionization of the analyte as it elutes from the LC system.

Predicted Fragmentation (MS/MS) Analysis

The fragmentation of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (Molecular Formula: C₆H₆FN₃, Molecular Weight: 139.13) upon CID is predicted to be driven by the stability of the pyrazole ring and the nature of its substituents. The protonated molecule, [M+H]⁺, with an expected m/z of 140.1, will be the precursor ion for MS/MS analysis.

Proposed Fragmentation Pathways

The primary fragmentation pathways are expected to involve cleavages of the N-fluoroethyl side chain and rearrangements involving the pyrazole ring and nitrile group.

G cluster_path1 Pathway 1: Fluoroethene Loss cluster_path2 Pathway 2: Side Chain Cleavage cluster_path3 Pathway 3: Ring Fragmentation M [M+H]⁺ m/z 140.1 (Precursor Ion) F1 [M+H - C₂H₃F]⁺ m/z 94.0 (Pyrazole-3-carbonitrile) M->F1 - C₂H₃F F2 [M+H - C₂H₄]⁺ m/z 112.0 (Loss of ethene via rearrangement) M->F2 - C₂H₄ F3 [M+H - HCN]⁺ m/z 113.1 M->F3 - HCN F4 [M+H - N₂]⁺ m/z 112.1 M->F4 - N₂

Sources

Comparative Guide: 1-(2-Fluoroethyl) vs. 1-Ethyl Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a classic strategy to modulate metabolic stability and lipophilicity. However, the specific exchange of an


-ethyl  group for an 

-(2-fluoroethyl)
group on a pyrazole scaffold is not merely a bioisosteric swap; it is a functional modification that can drastically alter receptor selectivity and safety profiles.

This guide objectively compares these two derivatives, highlighting that while the 2-fluoroethyl group often enhances metabolic stability against


-oxidation, it introduces unique risks regarding metabolite toxicity (fluoroacetate generation) and can invert receptor subtype selectivity (e.g., Sigma receptors).

Part 1: Physicochemical Profile & SAR Analysis

The transition from 1-ethyl to 1-(2-fluoroethyl) pyrazole introduces significant electronic changes despite minimal steric perturbation. The fluorine atom, being highly electronegative (


), exerts a strong inductive effect (

) through the ethyl chain.
Key Physicochemical Differences[1][2][3]
Feature1-Ethyl Pyrazole (

)
1-(2-Fluoroethyl) Pyrazole (

)
Impact on Bioactivity
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; F mimics H size closely ("Bioisostere").
C-X Bond Length C-H ≈ 1.09 ÅC-F ≈ 1.35 ÅC-F bond is shorter and stronger (approx. 116 kcal/mol).
Electronic Effect Electron-donating (

)
Electron-withdrawing (

)
Reduces basicity of pyrazole nitrogens; alters H-bond acceptor capability.
Lipophilicity (LogP) BaselineSlightly Lower / SimilarF is lipophilic, but the C-F dipole increases polarity.
Conformation Anti-periplanar preferredGauche effect preferredThe C-F and C-N bonds often adopt a gauche conformation due to

hyperconjugation.
Structural Logic Diagram

The following diagram visualizes the decision-making process when choosing between these two moieties during Lead Optimization.

SAR_Decision_Tree Lead Lead Compound (N-Ethyl Pyrazole) Issue Identified Issue: Metabolic Instability or Potency Plateau Lead->Issue Strategy Strategy: Fluorine Scan Issue->Strategy Subst Synthesize N-(2-Fluoroethyl) Strategy->Subst Outcome1 Outcome A: Blocked beta-Oxidation (Improved t1/2) Subst->Outcome1 Outcome2 Outcome B: Selectivity Shift (e.g. sigma_2 > sigma_1) Subst->Outcome2 Outcome3 Outcome C: Toxic Metabolite Risk (Fluoroacetate) Subst->Outcome3

Caption: Decision logic for substituting N-ethyl with N-(2-fluoroethyl) in pyrazole scaffolds.

Part 2: Biological Activity & Selectivity (Case Studies)

The most definitive data comparing these derivatives comes from the development of radioligands for Sigma (


) receptors. The addition of fluorine is often driven by the need to incorporate 

for PET imaging, but the biological consequences are profound.
Case Study: Sigma Receptor Selectivity (SA4503 Analogs)

Research on the agonist SA4503 demonstrates that the fluoroethyl group is not passive.[1] It actively shifts affinity between receptor subtypes.

Experimental Data: Binding Affinity (


) 
CompoundStructure (R-Group)

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
SA4503

-Ethyl
4.6 nM 63.1 nM14-fold (

selective)
FE-SA4503

-(2-Fluoroethyl)
6.48 nM2.11 nM ~3-fold (

selective)

Data Source: Evaluation of SA4503 analogs in guinea pig brain homogenates [1].

Interpretation:

  • Affinity Shift: The introduction of fluorine at the

    
    -position of the ethyl chain increased affinity for the 
    
    
    
    receptor by approximately 30-fold while slightly decreasing
    
    
    affinity.
  • Mechanism: The

    
     binding pocket likely contains a region that favorably interacts with the localized electron density of the fluorine atom or accommodates the specific gauche conformation induced by the fluoroethyl group.
    

Part 3: Metabolic Stability & Safety Profile

This is the most critical section for drug development professionals. While fluorination generally improves stability, the specific metabolism of


-(2-fluoroethyl) groups carries a unique toxicity risk.
Metabolic Stability (Microsomal)

The


-ethyl group is susceptible to oxidation at the 

-carbon (leading to dealkylation) or the

-carbon.
  • Ethyl: Rapid CYP450-mediated oxidation.

  • 2-Fluoroethyl: The strong C-F bond deactivates the adjacent C-H bonds towards oxidation, significantly extending half-life (

    
    ) in liver microsomes.
    
The "Lethal Synthesis" Risk

If the pyrazole undergoes


-dealkylation  in vivo, the 

-(2-fluoroethyl) group is released as fluoroacetaldehyde , which rapidly oxidizes to fluoroacetate .
  • Toxicity Mechanism: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase in the Krebs cycle.[2][3][4][5]

  • Consequence: ATP depletion and accumulation of citrate.[3]

  • Mitigation: This risk is lower if the

    
    -C bond is metabolically stable. However, if the scaffold is prone to dealkylation, this substitution should be avoided.
    

Metabolism_Risk Parent N-(2-Fluoroethyl) Pyrazole CYP CYP450 (N-Dealkylation) Parent->CYP Metabolic Cleavage Aldehyde Fluoroacetaldehyde CYP->Aldehyde Acetate Fluoroacetate (Toxic Metabolite) Aldehyde->Acetate Oxidation Krebs Inhibition of Aconitase (Krebs Cycle Blockade) Acetate->Krebs Lethal Synthesis

Caption: The metabolic pathway leading to potential fluoroacetate toxicity from N-dealkylation.

Part 4: Synthetic Accessibility & Protocols

Protocol: Direct Alkylation of Pyrazole

This protocol describes the synthesis of the 1-(2-fluoroethyl) derivative, which is generally more challenging than the ethyl derivative due to the volatility and reactivity of fluoro-alkylating agents.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) (1.5 eq)
  • Electrophile: 1-Bromo-2-fluoroethane (1.2 eq)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole substrate in anhydrous DMF under an inert atmosphere (

    
    ). Add the base (
    
    
    
    ) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
  • Alkylation: Cool the solution to 0°C. Add 1-bromo-2-fluoroethane dropwise. ( Note: 1-bromo-2-fluoroethane is volatile; handle in a fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

  • Purification: Silica gel chromatography.

    • Regioselectivity Note: If the pyrazole is asymmetric (e.g., 3-substituted), expect a mixture of N1 and N2 isomers. The steric bulk of the fluoroethyl group is similar to ethyl, so regioselectivity ratios will likely mirror those of ethylation [2].

Alternative: De Novo Synthesis

For high regioselectivity, use a fluorinated hydrazine intermediate:

  • React a 1,3-diketone with (2-fluoroethyl)hydrazine .

  • Advantage:[6] Unambiguous regiochemistry.

  • Disadvantage: (2-fluoroethyl)hydrazine is less commercially available and potentially unstable.

References

  • Kawamura, K. et al. (2003). Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor.[7] Nuclear Medicine and Biology, 30(3), 273-284. Link

  • Fustero, S. et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal, 16(32), 9835-9845. Link

  • Puris, E. et al. (2017). Prodrugs for brain delivery: A patent review. Expert Opinion on Therapeutic Patents, 27(11). Link

  • Gonçalves, V.B. et al. (2006). Fluoroacetate toxicity: A review. Journal of Applied Toxicology, 26(2), 148-161.[4] Link

Sources

Validating regiochemistry of 1,3-disubstituted vs 1,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-dielectrophiles—frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers.

These isomers possess identical masses and similar polarities, making separation difficult, yet they exhibit drastically different biological activities due to the spatial orientation of substituents. Misassignment of regiochemistry leads to "dead" SAR (Structure-Activity Relationship) models and wasted synthetic effort.

This guide provides an autonomous, evidence-based workflow to definitively validate pyrazole regiochemistry, prioritizing solution-phase NMR techniques (NOE/ROESY) as the most practical high-throughput method, supported by X-ray crystallography and regioselective synthetic proofs.

The Regiochemistry Challenge: Mechanism & Ambiguity

The ambiguity arises primarily during the Knorr Pyrazole Synthesis . When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two pathways compete.[2]
  • Electronic Control: The more nucleophilic terminal nitrogen (

    
    ) attacks the more electrophilic carbonyl.
    
  • Steric Control: The bulkier hydrazine substituent may avoid the bulkier carbonyl substituent.[2]

  • Solvent Effects: Protic vs. aprotic solvents can shift the tautomeric equilibrium of the hydrazine, altering the major product.

Because these factors often oppose each other, predicting the outcome is unreliable. Experimental validation is mandatory.

Visual 1: The Regioisomer Divergence

Pyrazole_Formation Reactants Hydrazine (R-NH-NH2) + 1,3-Diketone Intermediate Hydrazone Intermediate Reactants->Intermediate Path_A Path A: NH2 attacks C3 Intermediate->Path_A Nucleophilic Attack Path_B Path B: NH2 attacks C5 Intermediate->Path_B Isomer_13 1,3-Disubstituted (Meta-like geometry) Thermodynamic (often) Path_A->Isomer_13 Isomer_15 1,5-Disubstituted (Ortho-like geometry) Kinetic/Steric Path_B->Isomer_15

Figure 1: Divergent pathways in Knorr synthesis leading to regioisomeric mixtures.

Method 1: NMR Spectroscopy (The Workhorse)

Verdict: Most practical for routine validation. Requirement: 1D


H NMR is insufficient; 2D NOE/ROESY is required.

While chemical shifts (


) show trends (e.g., C5 substituents are often deshielded relative to C3 due to the adjacent nitrogen lone pair), these rules are solvent-dependent and unreliable without a reference standard. The Nuclear Overhauser Effect (NOE)  provides a self-validating structural proof by detecting through-space interactions (

).
The Diagnostic Logic
  • 1,5-Isomer (The "Crowded" Isomer): The N-substituent (

    
    ) and the C5-substituent (
    
    
    
    ) are spatially proximate.
    • Observation: Strong NOE correlation between protons on

      
       and protons on 
      
      
      
      .
  • 1,3-Isomer (The "Open" Isomer): The N-substituent (

    
    ) is distant from the C3-substituent (
    
    
    
    ) but close to the pyrazole ring proton at C5 (
    
    
    ).
    • Observation: Strong NOE correlation between

      
       and the pyrazole singlet 
      
      
      
      .
Protocol: Definitive NOE Experiment
  • Sample Prep: Dissolve ~10-20 mg of pure compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
    • Critical Step:Degassing. Paramagnetic oxygen accelerates relaxation, quenching the NOE signal. Bubble argon through the solution for 5 minutes or use freeze-pump-thaw cycles.

  • Acquisition:

    • Experiment: 1D-NOESY (selective excitation) or 2D-NOESY.

    • Mixing Time (

      
      ): Set to 500–800 ms . Too short (<300 ms) misses weak signals; too long (>1 s) allows spin diffusion (false positives).
      
    • Scans: Minimum 32 scans for 1D; 8-16 scans per increment for 2D.

  • Analysis:

    • Irradiate the N-substituent (e.g., N-Methyl or N-Aryl ortho-protons).

    • Look for response at the C5-substituent region.[1][3][4][5]

Visual 2: NMR Decision Matrix

NMR_Decision Start Isolate Pure Isomer H_NMR Acquire 1H NMR Start->H_NMR Check_H5 Is there a Pyrazole Ring Proton (H5/H4)? H_NMR->Check_H5 NOE_Exp Run 1D-NOESY (Irradiate N-Substituent) Check_H5->NOE_Exp Yes Result_A NOE to Ring Proton NOE_Exp->Result_A Result_B NOE to C-Substituent NOE_Exp->Result_B Conclusion_13 CONFIRMED: 1,3-Disubstituted Result_A->Conclusion_13 Conclusion_15 CONFIRMED: 1,5-Disubstituted Result_B->Conclusion_15

Figure 2: Decision tree for assigning regiochemistry via NOE spectroscopy.

Method 2: X-Ray Crystallography (The Gold Standard)

Verdict: Absolute proof, but low throughput.

If the compound is a solid and can be recrystallized (e.g., slow evaporation from EtOH/Heptane), Single Crystal X-Ray Diffraction (SC-XRD) provides an unambiguous 3D structure. This is often necessary for trisubstituted pyrazoles where no ring proton (


) exists to serve as an NOE handle for the 1,3-isomer.
  • Pros: Defines bond lengths, tautomeric state, and solid-state packing.

  • Cons: Time-consuming; requires suitable crystals.

Method 3: Regioselective Synthesis (Chemical Proof)

Verdict: High effort, but useful if analysis is ambiguous.

Instead of separating mixtures, synthesize the desired isomer using a method known to be regioselective.[3][6][7][8] If the analytical data (NMR/HPLC) of your unknown matches the regioselective standard, the assignment is confirmed.

Target IsomerRecommended Synthetic RouteMechanism Note
1,3-Disubstituted Enaminone + Hydrazine Reaction of hydrazine with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-unsaturated ketones (enaminones) typically favors the 1,3-isomer due to the directing effect of the amino group.
1,3-Disubstituted 1,3-Dipolar Cycloaddition Reaction of diazo compounds with alkynes. Steric bulk usually directs the R-group of the diazo away from the R-group of the alkyne.
1,5-Disubstituted Acetylenyl Ketone + Hydrazine Often favors 1,5-isomer under specific acidic conditions or using arylhydrazines where the NH attacks the carbonyl distal to the alkyne.
1,4-Disubstituted CuAAC (Click Chemistry) Not applicable for 1,3 vs 1,5. Copper-catalyzed Azide-Alkyne Cycloaddition yields 1,4-triazoles, but specific Cu-catalyzed hydrazine condensations can yield 1,4-pyrazoles.
Comparative Analysis Summary
FeatureNMR (NOE/ROESY)X-Ray CrystallographyRegioselective Synthesis
Reliability High (95%)Absolute (100%)High (depends on route)
Speed Fast (1-2 hours)Slow (Days/Weeks)Slow (Days)
Sample Req 10 mg (Soluble)Single CrystalStarting Materials
Cost LowHighMedium
Best For Routine screeningFinal candidate validationAmbiguous NMR results
References
  • Mechanistic Insight: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. (2022).[9] Royal Society of Chemistry. Link

  • Synthetic Control: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. (2008).[6][8] Journal of Organic Chemistry. Link

  • NMR Data: 1H and 13C NMR study of perdeuterated pyrazoles. (1997).[10] Magnetic Resonance in Chemistry. Link

  • Review: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[3] MDPI Molecules. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, reactive organic molecules requires moving beyond basic safety data sheets (SDS) to understand the mechanistic causality behind safety protocols. 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile (Molecular Formula: C6H6FN3) is a complex intermediate frequently utilized in advanced drug development and agrochemical synthesis.

Because this molecule contains three distinct reactive moieties—a pyrazole core, a fluoroethyl group, and a carbonitrile group—it presents a multifaceted hazard profile. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and maximum laboratory safety.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's structural hazards:

  • The Fluoroethyl Group (C-F): Under extreme conditions, thermal decomposition, or specific metabolic pathways, fluorinated organics can release hydrogen fluoride (HF)[1][2]. HF is highly toxic, penetrating tissue deeply and causing systemic hypocalcemia by binding to calcium ions[3].

  • The Carbonitrile Group (-C≡N): Nitriles pose a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or extreme heat[4].

  • The Pyrazole Core: Pyrazole derivatives are known to cause systemic toxicity, severe skin/eye irritation, and potential hepatotoxicity upon prolonged exposure[5].

Because of these combined risks, standard laboratory PPE is insufficient. A targeted, multi-hazard defense system is required.

Quantitative & Qualitative PPE Matrix

Do not rely on standard latex or thin nitrile gloves, as breakthrough times for complex fluorinated nitriles can be dangerously short[6]. The following table outlines the mandatory PPE requirements and the causality behind each selection.

PPE CategorySpecification & StandardCausality / Scientific Rationale
Hand Protection Multi-hazard gloves (e.g., Silver Shield®) worn under heavy-duty Nitrile (≥8 mil).Standard nitrile is permeable to certain organic solvents. Double-gloving ensures chemical resistance (inner) and mechanical dexterity (outer)[6].
Eye/Face Protection Tight-fitting chemical goggles (EN 166/NIOSH approved) + Polycarbonate Face Shield.Prevents ocular absorption of vapors and protects against micro-splashes of highly concentrated reactive solutions[5][7].
Respiratory Protection Full-face respirator with ABEK/P3 (or NIOSH multi-gas/organic vapor) cartridges.Protects the respiratory tract from localized accumulation of organic vapors, potential HF mists, and HCN gas during transfer[7][8].
Body Protection Flame-resistant (FR) lab coat over impervious chemical apron; closed-toe non-porous shoes.Prevents dermal absorption and provides a barrier against accidental thermal events or spills[3][9].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.

Phase 1: Pre-Operational Validation
  • Environmental Control Check: Verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench[2][8].

  • Emergency Antidote Verification: Ensure that 2.5% Calcium Gluconate gel (for HF exposure)[3] and an Amyl Nitrite ampoule kit (for cyanide exposure)[4] are physically present on the benchtop, unexpired, and within arm's reach.

  • Incompatibility Audit: Clear the fume hood of all strong acids, oxidizing agents, and active metals (e.g., sodium, magnesium) to prevent exothermic decomposition or toxic gas release[10].

Phase 2: Execution & Handling
  • Inert Atmosphere Transfer: If the compound is stored under argon or nitrogen, use Schlenk line techniques or a glovebox for transferring the material to prevent moisture-induced degradation.

  • Weighing: Use anti-static weighing boats. Avoid metal spatulas if there is any risk of friction-induced sparking; use PTFE or ceramic spatulas instead.

  • Solubilization: Add the compound to the solvent, never the solvent to the compound, to control the heat of dissolution. Keep the reaction vessel properly vented to a scrubber system if heating is required.

Phase 3: Post-Experiment Decontamination
  • Surface Neutralization: Wipe down the fume hood surfaces and balances with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a DI water rinse.

  • PPE Doffing: Remove the outer nitrile gloves using the pinch-and-pull technique to avoid skin contact[9]. Dispose of them immediately in a designated hazardous waste bin. Wash hands thoroughly with soap and cold water.

Emergency Response & Biological Decontamination

In the event of an exposure, immediate, specific medical countermeasures are required due to the dual threat of HF and HCN.

EmergencyResponse Exposure Exposure Incident: 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile Skin Dermal Contact Exposure->Skin Inhalation Inhalation of Vapors Exposure->Inhalation Wash Remove PPE Flush with water (15+ mins) Skin->Wash FreshAir Move to Fresh Air Keep warm and at rest Inhalation->FreshAir CaGluconate Apply 2.5% Calcium Gluconate Gel continuously Wash->CaGluconate Medical Immediate Transport to Emergency Medical Services CaGluconate->Medical AmylNitrite Assess for HCN symptoms: Administer Amyl Nitrite if needed FreshAir->AmylNitrite AmylNitrite->Medical

Emergency response pathway for 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile exposure.

  • Spill Containment: Do not use combustible materials (like paper towels) to clean up spills. Contain and absorb the spill with dry sand, earth, or vermiculite[11]. Sweep up using non-sparking tools and place in a sealed, labeled container.

Waste Management and Disposal Logistics

Improper disposal of fluorinated nitriles can lead to catastrophic environmental release or facility fires.

  • Segregation: Store waste containing 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile in clearly labeled, dedicated high-density polyethylene (HDPE) containers. Never mix with acidic waste streams.

  • Incineration: The only acceptable method of disposal is through a licensed hazardous waste contractor. The material must be dissolved in a combustible solvent and processed in a chemical incinerator equipped with an afterburner and a wet scrubber[5]. The scrubber is mandatory to capture nitrogen oxides (NOx) and hydrogen fluoride (HF) gases generated during combustion.

References

  • Duke University Chemistry. "Safety Manual - Duke Chemistry." Duke University. Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 5th Ed - ORS." NIH. Available at:[Link]

  • Environmental Protection Agency (EPA). "Chemical Emergency Preparedness and Prevention Advisory: Hydrogen Fluoride." EPA. Available at:[Link]

  • California Department of Industrial Relations. "Protecting Workers Exposed to Hydrogen Fluoride (HF)." Cal/OSHA. Available at:[Link]

  • American Chemical Society (ACS). "Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories." ACS Publications. Available at:[Link]

  • Soka University. "CHEMICAL HYGIENE PLAN." Soka University. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "OCCUPATIONAL EXPOSURE TO HYDROGEN FLUORIDE." CDC Stacks. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.